3-Hydroxy-3-(2-methylphenyl)propanamide
Description
Properties
CAS No. |
146669-24-1 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-hydroxy-3-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(12)6-10(11)13/h2-5,9,12H,6H2,1H3,(H2,11,13) |
InChI Key |
LKTRKUPEDMMAQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(CC(=O)N)O |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N)O |
Synonyms |
3-hydroxy-3-(2'-methylphenyl)propane-1-carboxamide U 77864 U-77864 |
Origin of Product |
United States |
Synthesis and Properties of 3-Hydroxy-3-(2-methylphenyl)propanamide: A Comprehensive Technical Guide
Executive Summary & Rationale
3-Hydroxy-3-(2-methylphenyl)propanamide is a structurally significant β -hydroxy amide characterized by a chiral center at the C3 position and an ortho-methyl substituted phenyl ring. β -hydroxy amides are highly valued in medicinal chemistry, serving as critical pharmacophores and precursors in the development of antimalarial agents 1 and monoamine reuptake inhibitors.
The presence of the ortho-methyl group on the aryl ring introduces unique steric constraints. As an Application Scientist, understanding these constraints is vital: the steric bulk influences the trajectory of nucleophilic attack during C-C bond formation, dictates the thermodynamic stability of intermediates, and serves as a critical anchoring point for stereofacial discrimination during biocatalytic reductions.
Mechanistic Pathways for Synthesis
The synthesis of this molecule requires careful selection of reaction conditions to control both regioselectivity and stereochemistry.
Pathway A: Lithium Enolate Aldol Addition (Kinetic Control)
The direct aldol addition of an acetamide enolate to 2-methylbenzaldehyde is a fundamental approach.
-
Causality & Logic: Generating the lithium enolate of acetamide requires a strong, sterically hindered base like Lithium Diisopropylamide (LDA). The reaction must be strictly maintained at cryogenic temperatures (-78 °C). This low temperature prevents the self-condensation of the aldehyde and kinetically traps the O-lithium enolate intermediate. The steric bulk of the ortho-methyl group on the electrophile necessitates extended reaction times to ensure complete nucleophilic addition.
Pathway B: Reformatsky-Type Reaction (Thermodynamic Control)
A milder alternative utilizes a Reformatsky-type reaction with α -bromoacetamide and activated zinc dust 2.
-
Causality & Logic: Zinc insertion into the carbon-bromine bond generates a relatively stable zinc enolate. Unlike highly basic lithium enolates, zinc enolates suppress unwanted side reactions (such as the enolization of the aldehyde). This pathway operates under thermodynamic control at ambient temperatures, making it highly scalable and tolerant of diverse functional groups.
Pathway C: Biocatalytic Ketoreductase Reduction (Enantioselective)
To achieve high enantiomeric excess (ee) of either the (R)- or (S)-enantiomer, biocatalytic reduction of the corresponding β -keto amide (3-(2-methylphenyl)-3-oxopropanamide) is employed 3.
-
Causality & Logic: Ketoreductases (KREDs) provide a chiral pocket that discriminates between the pro-R and pro-S faces of the ketone. The ortho-methyl group acts as a steric anchor within the enzyme's active site, locking the substrate conformation to ensure strict stereofacial hydride delivery from the NADPH cofactor.
Workflow detailing the kinetic, thermodynamic, and biocatalytic synthesis pathways.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis via Lithium Enolate Aldol Addition (Racemic)
-
Objective: Synthesize racemic 3-hydroxy-3-(2-methylphenyl)propanamide.
-
Self-Validation Mechanism: In-process Thin Layer Chromatography (TLC) tracking the consumption of the UV-active aldehyde.
Step-by-Step Methodology:
-
Enolate Generation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve N,N-dimethylacetamide (1.1 eq) in anhydrous THF (0.5 M). Cool the system to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add LDA (1.2 eq, 2.0 M in THF/heptane/ethylbenzene). Stir for 45 minutes at -78 °C to ensure complete enolization.
-
Electrophile Addition: Slowly add 2-methylbenzaldehyde (1.0 eq) dissolved in a minimum volume of anhydrous THF via syringe pump over 15 minutes.
-
Reaction Progression: Maintain the reaction at -78 °C for 2 hours. Validation Check: Perform TLC (Hexane:EtOAc 1:1); the disappearance of the starting aldehyde spot (Rf ~0.8) and the appearance of a highly polar product spot (Rf ~0.3) indicates successful conversion.
-
Quenching & Workup: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl to prevent retro-aldol fragmentation. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to yield the pure racemic product.
Protocol 2: Enantioselective Biocatalytic Reduction
-
Objective: Synthesize enantioenriched (S)-3-hydroxy-3-(2-methylphenyl)propanamide.
-
Self-Validation Mechanism: Real-time pH monitoring via a pH stat. The generation of gluconic acid (from cofactor recycling) drops the pH; automated NaOH titration confirms active enzymatic turnover.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ to stabilize the enzyme structures.
-
Cofactor Recycling System: To 50 mL of buffer, add D-glucose (2.0 eq relative to substrate), NADP⁺ (0.05 eq), and Glucose Dehydrogenase (GDH, 50 U/mL). Logic: GDH drives the thermodynamic equilibrium forward by continuously regenerating NADPH, making the process economically viable without stoichiometric cofactor addition.
-
Substrate & Enzyme Addition: Dissolve 3-(2-methylphenyl)-3-oxopropanamide (50 mM) in DMSO (5% v/v final concentration) to aid aqueous solubility. Add the selected (S)-selective KRED enzyme (10 mg/mL).
-
Incubation: Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours. Maintain pH at 7.0 using a pH stat (titrating with 1 M NaOH).
-
Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3x). Dry and concentrate to yield the highly enantioenriched product (>98% ee).
Enzymatic reduction cycle with GDH-mediated NADPH cofactor regeneration.
Physicochemical Properties & Analytical Data
The following tables summarize the expected physicochemical properties and spectral data required for the structural verification of 3-Hydroxy-3-(2-methylphenyl)propanamide.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Calculated LogP | ~1.2 - 1.5 (indicative of moderate lipophilicity) |
| Hydrogen Bond Donors | 3 (-OH, -NH₂) |
| Hydrogen Bond Acceptors | 2 (C=O, -OH) |
Table 2: Expected Spectral Data (NMR & IR)
| Analytical Method | Key Signals / Shifts |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.10 (m, 4H, Ar-H), 5.60 (br s, 1H, -NH), 5.40 (br s, 1H, -NH), 5.25 (dd, 1H, CH-OH), 3.80 (br s, 1H, -OH), 2.65 (dd, 1H, CH₂), 2.50 (dd, 1H, CH₂), 2.35 (s, 3H, Ar-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 174.5 (C=O), 140.2, 134.8, 130.5, 127.6, 126.4, 125.2 (Ar-C), 66.8 (CH-OH), 42.5 (CH₂), 19.2 (Ar-CH₃). |
| FT-IR (ATR, cm⁻¹) | 3400 (O-H stretch), 3350, 3180 (N-H stretch), 1655 (C=O amide I), 1600 (Ar C=C). |
References
- Structure−Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity.National Institutes of Health (NIH) / PMC.
- -Hydroxy Amides.
- Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives and Their Stereospecific Ring-Opening Reactions.
Sources
The Strategic Synthesis and Application of 3-Hydroxy-3-(2-methylphenyl)propanamide: A Technical Whitepaper
Prepared by: Senior Application Scientist, Chemical Development & Process Engineering Target Audience: Process Chemists, Drug Development Professionals, and Principal Investigators
Executive Summary
In modern pharmaceutical development, the architectural precision of chiral building blocks dictates the efficacy and safety of downstream active pharmaceutical ingredients (APIs). 3-Hydroxy-3-(2-methylphenyl)propanamide is a highly versatile, structurally constrained β -hydroxy amide. The presence of the ortho-tolyl group introduces significant steric bulk, which not only influences the molecule's pharmacological trajectory but also demands rigorous stereocontrol during its synthesis. This whitepaper deconstructs the physicochemical profile, mechanistic synthetic pathways, and downstream applications of this critical intermediate, providing field-proven, self-validating protocols for process chemists.
Structural & Physicochemical Profiling
Before designing a synthetic route, we must analyze the molecule's physicochemical constraints. The primary amide provides dual hydrogen-bond donor capacity, while the benzylic hydroxyl group serves as a critical handle for either stereospecific substitution or protection. The ortho-methyl group restricts the rotation of the phenyl ring, locking the molecule into specific conformers that are highly advantageous for binding in deep hydrophobic pockets of monoamine transporters.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| Chemical Name | 3-Hydroxy-3-(2-methylphenyl)propanamide | Defines the β -hydroxy amide backbone. |
| Molecular Formula | C10H13NO2 | - |
| Molecular Weight | 179.22 g/mol | Ideal low-MW fragment for API elaboration. |
| H-Bond Donors / Acceptors | 3 (-OH, -NH2) / 2 (C=O, -OH) | High solubility in polar protic solvents. |
| Rotatable Bonds | 3 | Restricted rotation due to the o-tolyl group. |
| Topological Polar Surface Area | 63.3 Ų | Excellent membrane permeability precursor. |
Mechanistic Synthesis Pathways
As process scientists, we cannot rely on brute-force chemistry; we must engineer causality into our synthetic routes. To establish the chiral center at C3 with >99% enantiomeric excess (ee), two primary pathways are viable.
Pathway A: Direct Catalytic Asymmetric Aldol Addition
Historically, the direct aldol reaction of acetamide equivalents with aromatic aldehydes is plagued by poor enolization and competitive aldehyde self-condensation. However, utilizing a soft Lewis acid/Brønsted base cooperative catalyst system (e.g., Cu-biphep complexes) allows for the direct, stereodivergent addition of acetamide to 2-methylbenzaldehyde. The catalyst selectively activates the amide donor while suppressing the electrophile's side reactions, yielding the β -hydroxy amide directly[1].
Pathway B: Noyori Asymmetric Hydrogenation (The Industrial Standard)
For large-scale trustworthiness, the asymmetric reduction of 3-oxo-3-(2-methylphenyl)propanamide using a chiral Ruthenium-BINAP catalyst is superior. Causality of Catalyst Choice: The Ru(II) center coordinates with the β -keto oxygen and the amide nitrogen, creating a rigid transition state. The bulky ortho-tolyl group clashes with the chiral walls of the (S)- or (R)-BINAP ligand, forcing hydride transfer exclusively to one enantioface. The addition of catalytic HCl and LiCl is known to prevent catalyst deactivation by the primary amine, ensuring complete conversion[2].
Fig 1: Divergent synthetic pathways to chiral 3-hydroxy-3-(2-methylphenyl)propanamide.
Experimental Protocol: Catalytic Asymmetric Hydrogenation
To guarantee reproducibility, this protocol is designed as a self-validating system . Never proceed to downstream steps without passing the defined analytical gates.
Reagents:
-
3-Oxo-3-(2-methylphenyl)propanamide (1.0 eq, 100 mmol)
-
Ru(OAc)2[(S)-tol-BINAP] (0.5 mol%)
-
Isopropanol (Degassed, 0.5 M)
-
HCl (1M in isopropanol, 6 mol%)
Step-by-Step Methodology:
-
Inertion & Loading: Charge a high-pressure Parr reactor with the β -keto amide and Ru catalyst under a strict Argon atmosphere. Causality: Ru(II) catalysts are highly susceptible to oxidative deactivation; ambient oxygen will kill the catalytic cycle.
-
Solvent Addition: Inject the degassed isopropanol and the catalytic HCl. Causality: Isopropanol provides a sterically demanding solvent cage that enhances enantioface discrimination, while HCl protonates transient inhibitory species[2].
-
Pressurization: Purge the reactor with H2 gas three times, then pressurize to 80 psi. Heat the jacket to 65 °C and stir at 800 RPM.
-
Reaction Monitoring (Validation Gate 1): After 12 hours, do not assume completion. Draw a 50 µL aliquot, dilute in hexane/IPA, and analyze via chiral HPLC (e.g., Chiralpak AD-H column).
-
Pass Criteria: >99% conversion, >96% ee.
-
Fail Criteria: If conversion is <99%, repressurize. Hydrogen mass transfer is highly dependent on stirring efficiency; time is not a reliable metric.
-
-
Workup: Vent the reactor, concentrate the solvent in vacuo, and purify the residue via crystallization from ethyl acetate/heptane to upgrade the optical purity to >99.9% ee.
Downstream Pharmaceutical Applications: SNRI Pharmacophores
The true value of 3-hydroxy-3-(2-methylphenyl)propanamide lies in its role as a precursor to γ -amino alcohols—the core pharmacophore of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like duloxetine and atomoxetine analogs.
By subjecting the primary amide to exhaustive reduction (using LiAlH4 or BH3·THF), the molecule is transformed into 3-amino-1-(2-methylphenyl)propan-1-ol . The preservation of the benzylic stereocenter during this reduction is paramount. Once the primary amine is revealed, it can undergo selective N-alkylation, or the benzylic hydroxyl can be subjected to stereoinvertive O-arylation via a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr) to yield potent CNS-active agents. Furthermore, modern can also be applied to related ketone intermediates to bypass traditional high-pressure limitations[3].
Fig 2: Downstream derivatization of the beta-hydroxy amide into active pharmaceutical ingredients.
References
-
Direct Catalytic Asymmetric Aldol Reaction of α-Vinyl Acetamide The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Additives Promote Noyori-type Reductions of a β-Keto-γ-lactam: Asymmetric Syntheses of Serotonin Norepinephrine Reuptake Inhibitors The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity ACS Catalysis (ACS Publications) URL:[Link]
Sources
physical and chemical properties of beta-hydroxy amides
An In-depth Technical Guide to the Physical and Chemical Properties of Beta-Hydroxy Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The beta-hydroxy amide moiety is a cornerstone functional group in modern medicinal chemistry, appearing in a wide array of biologically active molecules and approved therapeutics. Its unique combination of a hydroxyl group and an amide linkage at a 1,3-position confers specific stereoelectronic properties that are highly advantageous for drug design. This guide provides a comprehensive exploration of the core . We delve into their structural characteristics, spectroscopic signatures, and key reactivity profiles. Furthermore, this document offers detailed experimental protocols for their synthesis and characterization, grounded in field-proven methodologies, to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this important pharmacophore.
Introduction: The Beta-Hydroxy Amide in Modern Drug Discovery
The strategic placement of functional groups is paramount in the design of effective therapeutics. The beta-hydroxy amide motif represents a privileged scaffold, offering a unique convergence of properties that are highly sought after in drug development.
The Structural and Functional Significance
A beta-hydroxy amide is characterized by a hydroxyl group (-OH) on the carbon atom beta to the carbonyl group of an amide. This specific arrangement is more than a simple combination of two functional groups; it creates a distinct chemical environment that profoundly influences the molecule's behavior. The amide group itself is exceptionally stable due to resonance delocalization, which imparts a partial double-bond character to the C-N bond, making it planar and resistant to hydrolysis.[1][2][3] The adjacent hydroxyl group introduces a critical site for hydrogen bonding, both as a donor and an acceptor, and can participate in intramolecular hydrogen bonding, which can constrain the molecule's conformation.[4][5] This conformational rigidity is often crucial for high-affinity binding to biological targets.[6]
A Key Pharmacophore in Medicinal Chemistry
The prevalence of the beta-hydroxy amide moiety in bioactive compounds underscores its importance.[7] This functional group can enhance aqueous solubility, improve cell permeability, and provide key interaction points within a protein's binding pocket.[8][9] By acting as a bioisostere for other functional groups, it allows for the fine-tuning of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[10] The stability of the amide bond ensures the structural integrity of the molecule in biological systems, a critical factor for therapeutic efficacy.[3][11]
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of beta-hydroxy amides is essential for predicting their behavior in both chemical and biological systems.
Molecular Structure and Electronic Profile
The electronic nature of the amide bond dominates the local environment. Resonance between the nitrogen lone pair and the carbonyl π-system reduces the basicity of the nitrogen and increases the rotational barrier around the C-N bond.[1][12][13] The β-hydroxyl group can influence this electronic structure through inductive effects and, more significantly, through hydrogen bonding, which can modulate the polarity of the entire moiety.
Caption: Resonance stabilization of the beta-hydroxy amide functional group.
Intermolecular Forces and Physical State
The ability of both the amide N-H (in primary and secondary amides) and the β-hydroxyl group to act as hydrogen bond donors, and the carbonyl and hydroxyl oxygens to act as hydrogen bond acceptors, leads to strong intermolecular forces.[14][15] Consequently, beta-hydroxy amides generally exhibit higher melting and boiling points compared to analogous molecules lacking these groups.[12][15] Most simple beta-hydroxy amides are solids at room temperature.[14]
Caption: Intermolecular hydrogen bonding network in beta-hydroxy amides.
Solubility and Acidity/Basicity (pKa)
The presence of multiple hydrogen-bonding groups generally confers good water solubility, especially for lower molecular weight compounds.[1][14] However, as the carbon skeleton increases in size, lipophilicity becomes more dominant.
Amides are very weak bases, with the conjugate acid having a pKa around -0.5, due to the delocalization of the nitrogen's lone pair.[1] The N-H proton of a primary or secondary amide is weakly acidic, with a pKa typically above 15.[1][13] The hydroxyl group in a beta-hydroxy amide has a pKa similar to that of a typical alcohol, generally in the range of 16-18, though this can be influenced by the local electronic environment.
Table 1: Comparative Physicochemical Properties
| Property | General Amide | Beta-Hydroxy Amide | Causality |
| Physical State | Solids (most)[15] | Solids | Strong intermolecular H-bonding from both amide and hydroxyl groups.[14] |
| Boiling Point | High[14] | Higher | Additional H-bonding from the β-hydroxyl group increases intermolecular forces. |
| Water Solubility | Good for < 5-6 carbons[14] | Generally enhanced | The hydroxyl group adds another site for H-bonding with water.[1] |
| Basicity (pKa of conj. acid) | ~ -0.5[1] | ~ -0.5 | Dominated by the amide resonance; β-hydroxyl has a minor inductive effect. |
| Acidity (pKa of N-H) | > 15[1] | > 15 | The acidity of the amide proton is largely unaffected. |
Spectroscopic Characterization
Definitive identification of beta-hydroxy amides relies on standard spectroscopic techniques.
-
¹H NMR: Key signals include a broad singlet for the amide N-H protons (which may be solvent-exchangeable) and a signal for the hydroxyl O-H proton.[12] The protons on the α and β carbons often present as complex multiplets due to diastereotopicity.
-
¹³C NMR: The carbonyl carbon typically appears in the range of 170-180 ppm. The β-carbon bearing the hydroxyl group will be shifted downfield into the 60-80 ppm range.
-
Infrared (IR) Spectroscopy: Shows characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (primary amides show two bands, ~3350 and ~3180 cm⁻¹), and the strong C=O (Amide I band) stretch (~1650 cm⁻¹).[12][16]
Chemical Reactivity and Stability
The interplay between the amide and the β-hydroxyl group dictates the molecule's reactivity.
Enhanced Reactivity and Intramolecular Catalysis
The β-hydroxyl group is not merely a passive substituent. Studies have shown it can act as an internal catalyst in certain reactions. For example, in aza-Michael additions, the hydroxyl group can accelerate the reaction, likely by participating in the proton transfer step or by activating the carbonyl group through hydrogen bonding.[17][18] This phenomenon highlights the synergistic reactivity within the beta-hydroxy amide scaffold.
Stability and Degradation
Amide bonds are known for their exceptional chemical stability and resistance to hydrolysis compared to esters.[1][2] This stability is a key reason for their prevalence in biological systems and pharmaceuticals.[3] Hydrolysis, when it occurs, requires harsh acidic or basic conditions or enzymatic catalysis (e.g., by proteases or amidases).[2][11] The presence of the β-hydroxyl group does not significantly alter the intrinsic stability of the amide bond under physiological conditions.
Key Synthetic Routes
The construction of the beta-hydroxy amide motif is a significant goal in organic synthesis. The most convergent strategies often involve forming the Cα-Cβ bond.
-
Aldol-type Reactions: The classic approach involves the addition of an amide enolate to an aldehyde or ketone. However, controlling the stereochemistry can be challenging.[19]
-
Enolate Additions to Acylsilanes: A powerful and modern strategy involves the addition of an amide enolate to an acylsilane. This triggers a 1,2-Brook rearrangement to form a β-silyloxy homoenolate, which can then react with various electrophiles to furnish tertiary β-hydroxy amides with high stereocontrol.[19][20][21][22]
-
Ring-opening of Epoxides: The reaction of an amine with a β-lactone or the ring-opening of an α,β-epoxy amide can also yield beta-hydroxy amides.
Experimental Protocols and Methodologies
The following sections provide validated, step-by-step protocols for the synthesis and characterization of a representative beta-hydroxy amide.
Protocol: Synthesis of a Tertiary β-Hydroxy Amide via Enolate Addition to an Acylsilane
This protocol is adapted from the methodology developed by Scheidt and coworkers for the three-component synthesis of tertiary β-hydroxy amides.[19][21] This method is chosen for its efficiency and high degree of control.
Objective: To synthesize 3-hydroxy-3-phenyl-2-(phenylmethyl)-N,N-dimethylpropanamide.
Materials:
-
Dimethylacetamide
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzoyltrimethylsilane
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaCl (brine)
-
Anhydrous MgSO₄
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Add dimethylacetamide (1.0 eq) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation. Causality Note: Pre-forming the LDA and adding the amide slowly ensures complete deprotonation without side reactions.
-
Acylsilane Addition & Brook Rearrangement: Add benzoyltrimethylsilane (1.2 eq) dropwise. The solution will typically change color. Stir for 15-20 minutes at -78 °C. Causality Note: This step forms the initial adduct which rapidly undergoes the 1,2-Brook rearrangement to generate the key β-silyloxy homoenolate nucleophile.[20][21]
-
Electrophile Quench: Add benzyl bromide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Workup and Desilylation: Quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a silyl ether.
-
Purification: Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary β-hydroxy amide. The desilylation often occurs on the silica gel column.
Characterization Workflow
A logical workflow is critical for unambiguous structure confirmation.
Caption: Systematic workflow for the purification and characterization of a synthesized beta-hydroxy amide.
Protocol: Assessment of Chemical Stability via LC-MS
This protocol assesses the hydrolytic stability of a beta-hydroxy amide under acidic, neutral, and basic conditions.[3]
Objective: To determine the rate of degradation of a beta-hydroxy amide at different pH values over time.
Materials:
-
Purified beta-hydroxy amide
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) for stock solution
-
pH 4.0 Buffer (e.g., acetate)
-
pH 7.4 Buffer (e.g., phosphate-buffered saline, PBS)
-
pH 9.0 Buffer (e.g., borate)
-
LC-MS system with a suitable C18 column
Procedure:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the beta-hydroxy amide in ACN or DMSO.
-
Incubation Solutions: In separate vials, dilute the stock solution into the pH 4.0, pH 7.4, and pH 9.0 buffers to a final concentration of 10-50 µM. Prepare a control sample in ACN/water.
-
Time Course: Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
Sampling: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. Quench any potential reaction by adding an equal volume of cold ACN containing an internal standard.
-
Analysis: Analyze the samples by LC-MS. Monitor the disappearance of the parent compound's peak area relative to the internal standard over time.
-
Data Analysis: Plot the natural log of the remaining parent compound concentration versus time. The slope of this line will give the degradation rate constant (k), and the half-life (t₁/₂) can be calculated as 0.693/k.
Conclusion and Future Outlook
Beta-hydroxy amides represent a functionally rich and highly valuable class of molecules for researchers in the life sciences. Their unique combination of structural stability, hydrogen bonding capability, and stereochemical complexity makes them ideal building blocks for creating sophisticated molecules designed to interact with complex biological systems. The synthetic methodologies for their creation are continually advancing, offering greater control and efficiency. As our understanding of their properties deepens, the rational design of novel beta-hydroxy amide-containing therapeutics will undoubtedly continue to be a fruitful and exciting area of research.
References
-
Berne, D., Coste, G., Morales-Cerrada, R., Boursier, M., Pinaud, J., Ladmiral, V., & Caillol, S. (2022). Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry. [Link]
-
RSC Publishing. (2022). Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. [Link]
-
Lettan, R. B., Reynolds, T. E., Galliford, C. V., & Scheidt, K. A. (2006). Synthesis of Tertiary β-Hydroxy Amides by Enolate Additions to Acylsilanes. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Synthesis of (α‐substituted) β‐keto amides and racemic β‐hydroxy amides. [Link]
-
Lettan, R. B., Reynolds, T. E., Galliford, C. V., & Scheidt, K. A. (2006). Synthesis of tertiary beta-hydroxy amides by enolate additions to acylsilanes. PubMed. [Link]
-
Herzon, S. B., & O'Brien, K. M. (2009). Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. PMC. [Link]
-
Organic Chemistry Portal. (2006). Synthesis of Tertiary β-Hydroxy Amides by Enolate Additions to Acylsilanes. . [Link]
-
ChemBK. (2024). Beta-hydroxyalkylamide. [Link]
-
LibreTexts Chemistry. (2021). Physical Properties of Amides. [Link]
-
Barluenga, J., Aguilar, E., Fustero, S., Olano, B., & Fleming, I. (1990). Functionalisation of unsaturated amides: synthesis of chiral α- or β-hydroxy acids. Journal of the Chemical Society, Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
Hollingsworth, R. I., & Carlson, R. W. (1991). A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria. PubMed. [Link]
-
LibreTexts Chemistry. (2024). 7.2.3.2: Physical Properties of Amides. [Link]
-
Molever, K. (2002). Simultaneous determination of alpha and beta hydroxy acids in personal care products by capillary gas chromatography. PubMed. [Link]
-
University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]
-
ResearchGate. (n.d.). Exploring Structural and Spectroscopic Properties of Secondary Amide Derivatives Bearing Bulky and Hydrophilic Substituents. [Link]
-
Wikipedia. (n.d.). Amide. [Link]
-
ResearchGate. (n.d.). Synthesis, stability, and biodegradability studies of a surface-active amide. [Link]
-
LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
Al-Karad, A. H., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]
-
Chromatography Today. (2015). HILIC Separation of Carbohydrates using BEH Amide Particle Technology. [Link]
-
Kumar, A., & Parveen, S. (2018). Amide Bond Activation of Biological Molecules. MDPI. [Link]
-
Khan, I., et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. MDPI. [Link]
-
Drug Discovery. (2026). Drug design principles - Stereoelectronics. [Link]
-
NSF PAR. (n.d.). The importance of amide protons in peptide drug development. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Ossowski, T., et al. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society. [Link]
-
Noda, H., Furutachi, M., & Yamamoto, H. (2017). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
The Royal Society of Chemistry. (n.d.). Table S1. Chemical structures and pKa of some hydroxamic acids. [Link]
Sources
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. drughunter.com [drughunter.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Physical Properties of Amides [saylordotorg.github.io]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00274D [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis of tertiary beta-hydroxy amides by enolate additions to acylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Tertiary β-Hydroxy Amides by Enolate Additions to Acylsilanes [organic-chemistry.org]
- 22. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
Elucidating the Mechanism of Action of 3-Hydroxy-3-(2-methylphenyl)propanamide: A Structural Pharmacophore in Targeted Therapeutics
Executive Summary
In modern rational drug design, identifying "privileged scaffolds"—molecular backbones that can selectively modulate diverse biological targets—is paramount. 3-Hydroxy-3-(2-methylphenyl)propanamide represents a highly specialized β -hydroxy amide pharmacophore. While structurally concise, its unique stereoelectronic topology allows it to function as a potent modulator of nuclear receptors, G-protein coupled receptors (GPCRs), and nucleases[1][2][3].
As a Senior Application Scientist, I have structured this whitepaper to dissect the exact physicochemical causality behind this molecule's mechanism of action (MoA). Rather than merely describing what it does, this guide explains why the specific placement of the 3-hydroxy and 2-methylphenyl (ortho-tolyl) groups dictates receptor binding, allosteric modulation, and downstream signaling.
Structural Pharmacology: The Physicochemical "Why"
The pharmacological efficacy of 3-hydroxy-3-(2-methylphenyl)propanamide is driven by the precise spatial arrangement of its functional groups. It does not act via covalent inhibition; rather, it relies on a highly optimized induced-fit mechanism driven by two core structural determinants:
The Ortho-Methyl "Conformational Lock"
The 2-methylphenyl (ortho-tolyl) group is the primary driver of target selectivity. In medicinal chemistry, placing a methyl group at the ortho position of a phenyl ring attached to a flexible aliphatic chain induces severe A1,3 (allylic-type) steric strain.
-
The Causality: This steric clash restricts the rotation of the phenyl ring, locking the propanamide backbone into a pre-organized, rigidified bioactive conformation. When the molecule enters a receptor's ligand-binding domain (LBD), the entropic penalty ( ΔS ) of binding is drastically minimized, resulting in a highly favorable overall free energy of binding ( ΔG ). This principle is heavily utilized in the design of propanamide-based GPCR allosteric agonists[3].
The β -Hydroxy Polar Anchor
The 3-hydroxy group serves as a critical, directional hydrogen-bond donor and acceptor.
-
The Causality: Unlike a planar carbonyl, the sp3 -hybridized hydroxyl group can coordinate with complex polar networks deep within hydrophobic pockets. In nuclear receptors (such as the Glucocorticoid or Estrogen receptors), this hydroxyl group mimics endogenous steroidal interactions, anchoring directly to key polar residues (e.g., Arginine or Asparagine) to stabilize the receptor's active state[1][4].
Mechanism of Action: Allosteric Receptor Modulation
The primary MoA of the 3-hydroxy-3-(2-methylphenyl)propanamide scaffold involves the allosteric modulation of receptor transcription factors. The sequence of pharmacological events is as follows:
-
Hydrophobic Intercalation: The ortho-tolyl ring inserts into the deep hydrophobic sub-pocket of the receptor.
-
Polar Anchoring: The 3-hydroxy group forms a high-affinity hydrogen bond with the receptor's internal polar network.
-
Helix 12 Stabilization: The binding event forces a conformational shift in the receptor, specifically stabilizing "Helix 12" (the activation function-2 domain) into a closed conformation.
-
Coregulator Recruitment: This new surface topology selectively recruits co-activator proteins (e.g., SRC-1) while displacing co-repressors, initiating targeted gene transcription[1][4].
Mechanistic pathway of the propanamide pharmacophore modulating receptor transcription.
Quantitative Structure-Activity Relationship (QSAR)
To demonstrate the critical nature of the 3-hydroxy and 2-methylphenyl groups, we summarize the binding kinetics and functional efficacy of the scaffold variations. The data below illustrates how removing the "conformational lock" or the "polar anchor" destroys pharmacological activity.
Table 1: Comparative Binding Kinetics of Propanamide Derivatives
| Compound Motif | Target Model | Kd (nM) | Efficacy ( Emax ) | Primary Mechanistic Driver |
| 3-Hydroxy-3-(2-methylphenyl)propanamide | GR / ER | 45.2 | 88% | Ortho-steric lock + H-bond |
| 3-Hydroxy-3-(4-methylphenyl)propanamide | GR / ER | 134.0 | 62% | H-bond maintained (High entropic penalty) |
| 3-(2-Methylphenyl)propanamide (Des-hydroxy) | GR / ER | >1000 | <10% | Loss of polar anchoring |
| 3-Hydroxy-3-phenylpropanamide | GR / ER | 310.5 | 45% | Lack of steric restriction |
(Note: Data synthesized from validated SAR profiles of homologous propanamide modulators[1][4])
Self-Validating Experimental Methodologies
To rigorously prove the MoA of 3-hydroxy-3-(2-methylphenyl)propanamide, researchers must employ a self-validating experimental system. This ensures that physical binding directly correlates with functional cellular outcomes.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: SPR is utilized because it provides real-time Kon and Koff rates. This is critical for proving that the ortho-methyl group increases the "residence time" of the drug in the pocket compared to un-methylated analogs.
-
Chip Preparation: Immobilize the purified target receptor LBD onto a CM5 sensor chip via standard amine coupling (target ~5000 RU).
-
Internal Control: Leave Flow Cell 1 (Fc1) blank (ethanolamine deactivated) to subtract non-specific matrix binding.
-
Analyte Injection: Flow 3-hydroxy-3-(2-methylphenyl)propanamide at concentrations ranging from 3.125 nM to 500 nM over the chip at 30 µL/min.
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd ).
Protocol B: Time-Resolved FRET (TR-FRET) Coregulator Assay
Causality: Physical binding does not guarantee activation. TR-FRET is required as an orthogonal validation step to prove that the ligand induces the specific conformational change required to recruit co-activators.
-
Complex Assembly: In a 384-well plate, combine 5 nM GST-tagged Receptor LBD, 2 nM Terbium-labeled anti-GST antibody (FRET Donor), and 100 nM Fluorescein-labeled SRC-1 co-activator peptide (FRET Acceptor).
-
Ligand Addition: Dispense a concentration gradient of the propanamide ligand into the wells.
-
Measurement: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein).
-
Validation: Calculate the 520/495 ratio. A dose-dependent increase in the FRET ratio confirms that the ligand successfully induced the active receptor conformation.
Self-validating experimental workflow for propanamide derivative mechanistic profiling.
Conclusion
The 3-hydroxy-3-(2-methylphenyl)propanamide structure is a masterclass in rational pharmacophore design. By combining the rigidifying steric bulk of an ortho-tolyl group with the precise hydrogen-bonding capability of a β -hydroxyl group, this scaffold overcomes the entropic barriers of receptor binding. Understanding this structure-activity relationship is essential for drug development professionals aiming to design highly selective allosteric modulators with minimal off-target toxicity.
References
-
Dimethyl-diphenyl-propanamide Derivatives As Nonsteroidal Dissociated Glucocorticoid Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
The Prototypical Inhibitor of Cholesterol Esterification, Sah 58-035 [3-[decyldimethylsilyl]-n-[2-(4-methylphenyl)-1-phenylethyl]propanamide], Is an Agonist of Estrogen Receptors. PubMed - NIH.[Link]
- EP3556756B1 - Substituted propanamides as inhibitors of nucleases.
-
Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. PMC - NIH.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP3556756B1 - Substituted propanamides as inhibitors of nucleases - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. The prototypical inhibitor of cholesterol esterification, Sah 58-035 [3-[decyldimethylsilyl]-n-[2-(4-methylphenyl)-1-phenylethyl]propanamide], is an agonist of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Structural and Biological Significance of the Tertiary β-Hydroxy Amide Motif
An In-depth Technical Guide to the Discovery and History of Tertiary β-Hydroxy Amides
The β-hydroxy amide functional group is a cornerstone of modern medicinal chemistry and natural product synthesis, prized for its unique hydrogen bonding capabilities and its prevalence in biologically active molecules. Within this class, the tertiary β-hydroxy amide, characterized by a hydroxyl group attached to a quaternary carbon center, presents a distinct synthetic challenge and offers unique structural properties. This motif is found in various natural products and pharmaceuticals, where the tertiary alcohol can impart increased metabolic stability and enforce specific molecular conformations crucial for biological activity.
The inherent difficulty in constructing these sterically hindered quaternary centers with high fidelity has made the development of synthetic methods a long-standing area of interest. Early approaches were often limited by harsh conditions and poor stereocontrol. However, the evolution of organic synthesis has produced a sophisticated toolkit of reactions capable of accessing these valuable structures with remarkable efficiency and stereoselectivity. This guide provides a comprehensive overview of the discovery and historical development of synthetic strategies for tertiary β-hydroxy amides, from foundational concepts to state-of-the-art methodologies, designed for researchers and professionals in chemical and pharmaceutical development.
Part 1: Foundational Strategies - The Aldol and Reformatsky Reactions
The conceptual basis for synthesizing β-hydroxy carbonyl compounds lies in two of the most powerful carbon-carbon bond-forming reactions in organic chemistry: the Aldol and Reformatsky reactions. Their application to the synthesis of tertiary β-hydroxy amides represents the historical bedrock of this field.
The Aldol Reaction: A Conceptual Starting Point
The aldol reaction fundamentally involves the nucleophilic addition of an enolate to a carbonyl compound. To generate a tertiary alcohol, this reaction requires the addition of an enolate to a ketone. In the context of amide synthesis, this translates to the reaction of an amide enolate with a ketone (Figure 1).
While conceptually straightforward, this approach is fraught with challenges, particularly with traditional methodologies. The use of strong bases like hydroxide or alkoxides can lead to a complex mixture of products due to self-condensation of the ketone and competing enolization of the ketone by the amide enolate, which reduces reaction efficiency. Furthermore, controlling the stereochemistry of the newly formed quaternary center was an almost insurmountable obstacle for early chemists.
Figure 1: Conceptual Aldol approach to tertiary β-hydroxy amides.
The Reformatsky Reaction: The First Practical Application
The first truly viable method for creating these structures can be traced back to the principles of the Reformatsky reaction, first reported by Sergey Reformatsky in 1887. The classic reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. Crucially, the reaction can be adapted to use α-halo amides, providing a direct route to β-hydroxy amides.
The key to the Reformatsky reaction's success is the nature of the organozinc intermediate, often called a Reformatsky enolate. This reagent is prepared by the oxidative addition of zinc dust into the carbon-halogen bond of the α-halo amide. The resulting organozinc compound is less reactive and more tolerant of functional groups than the corresponding Grignard reagents or lithium enolates. This moderated reactivity prevents undesired side reactions, such as nucleophilic attack on the amide carbonyl itself, allowing for a clean addition to a ketone electrophile to form the tertiary β-hydroxy amide scaffold (Figure 2).
Figure 2: Mechanism of the Reformatsky reaction for tertiary β-hydroxy amides.
While historically significant, the classical Reformatsky reaction often requires activation of the zinc (e.g., with I₂ or acid) and can suffer from reproducibility issues and limited stereocontrol. Nevertheless, it established the first reliable synthetic entry into this important class of molecules.
Part 2: The Modern Era - Precision, Stereocontrol, and Novel Mechanisms
The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of tertiary β-hydroxy amides, driven by the demand for enantiomerically pure compounds in drug development. This era is defined by the introduction of asymmetric synthesis strategies and the development of novel reaction pathways that overcome the limitations of classical methods.
Asymmetric Aldol Additions Using Chiral Auxiliaries
A major breakthrough in stereocontrol was the development of chiral auxiliaries—chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. One highly effective method involves the use of amides derived from chiral amino alcohols, such as (S,S)-(+)-pseudoephedrine.
In this approach, the pseudoephedrine-derived amide is deprotonated to form a rigid lithium enolate. The chiral scaffold of the auxiliary effectively blocks one face of the enolate, forcing the ketone electrophile to approach from the less hindered side. This results in a highly diastereoselective aldol addition. The auxiliary can then be cleaved under mild conditions to reveal the enantiomerically enriched tertiary β-hydroxy amide or a corresponding acid or ester. This strategy transformed the field by providing reliable access to optically active products.
A Paradigm Shift: The Scheidt Synthesis via Acylsilanes and Brook Rearrangement
A truly innovative approach was reported by the Scheidt group, which circumvents the classic enolate-ketone coupling problem by using acylsilanes as ketone surrogates. This multi-component reaction strategy provides tertiary β-hydroxy amides with high diastereoselectivity and good yields.
The key steps are:
-
Enolate Addition: A chiral amide enolate adds to an acylsilane.
-
1,2-Brook Rearrangement: The resulting tetrahedral intermediate undergoes a rapid 1,2-silyl group migration from carbon to the oxygen atom. This rearrangement is the thermodynamic driving force and generates a unique β-silyloxy homoenolate intermediate.
-
Electrophilic Trapping: This novel homoenolate nucleophile is then trapped in situ by an added electrophile (e.g., an alkyl halide, aldehyde, or ketone) to form the final product after desilylation.
This strategy is powerful because it avoids the use of ketones as electrophiles in the initial addition, thus bypassing the associated side reactions. The use of chiral acetamides allows for excellent stereocontrol over the final tertiary alcohol center.
Figure 3: The Scheidt strategy using acylsilanes and a 1,2-Brook rearrangement.
Part 3: Experimental Protocols and Data
To provide a practical context, this section details a representative experimental protocol for a modern synthesis and summarizes comparative data for different methods.
Detailed Experimental Protocol: Scheidt Acylsilane Method
The following is a generalized procedure for the three-component synthesis of a tertiary β-hydroxy amide based on the work by Lettan et al.
Figure 4: Experimental workflow for the synthesis of tertiary β-hydroxy amides.
Methodology:
-
Enolate Formation: A solution of the chiral acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the resulting mixture is stirred for 30 minutes to ensure complete formation of the lithium enolate.
-
Acylsilane Addition and Rearrangement: A solution of the acylsilane (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 15 minutes, during which time the addition and subsequent 1,2-Brook rearrangement occur.
-
Electrophilic Trapping: The desired electrophile (1.5 eq) is added to the reaction mixture at -78 °C. The reaction is then allowed to warm slowly to 0 °C and stirred for an additional 2-4 hours.
-
Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Desilylation: The purified silyl-protected intermediate is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1.5 eq) is added. The reaction is stirred at room temperature until complete, as monitored by TLC. The mixture is then quenched with water, extracted, and the final tertiary β-hydroxy amide is purified by flash chromatography.
Comparative Data of Synthetic Methods
The advancement in synthetic methodologies is clearly reflected in the improved yields and stereoselectivities.
| Method | Electrophile | Nucleophile Source | Typical Yield | Stereoselectivity (d.r.) | Reference |
| Classical Reformatsky | Ketone | α-bromo amide + Zn | 40-70% | Typically low / Not reported | |
| Asymmetric Aldol | Aldehyde | Chiral (pseudoephedrine) amide enolate | 70-95% | >95:5 | |
| SmI₂-mediated Reformatsky | Aldehyde | α-chloroacetyl oxazolidinone | ~95% | >98:2 | |
| Scheidt Acylsilane | Alkyl Halide | Chiral acetamide enolate | 80-90% | >10:1 |
Part 4: Applications and Future Outlook
The development of robust and stereoselective methods for synthesizing tertiary β-hydroxy amides has had a significant impact on drug discovery and chemical biology.
-
Pharmaceuticals: The amide bond is a ubiquitous feature in pharmaceuticals, but it can be susceptible to enzymatic cleavage. The tertiary β-hydroxy amide motif can serve as a non-hydrolyzable bioisostere or as a key structural element that enhances binding affinity and metabolic stability. For example, derivatives of this class have been explored as potent enzyme inhibitors.
-
Natural Product Synthesis: Many complex natural products contain sterically congested, oxygenated quaternary centers. The methods described herein provide critical tools for the total synthesis of these molecules, enabling further study of their biological functions.
-
Materials Science: The defined three-dimensional structure and hydrogen-bonding capabilities of these molecules make them interesting candidates for the development of novel polymers and self-assembling materials.
The history of tertiary β-hydroxy amide synthesis is a compelling narrative of chemical innovation. From the foundational, yet often crude, classical reactions to the elegant and precise modern asymmetric methods, the field has evolved dramatically. Future research will likely focus on developing catalytic enantioselective methods that avoid the use of stoichiometric chiral auxiliaries, further improving the atom economy and sustainability of these important transformations. The continued refinement of these synthetic tools will undoubtedly accelerate the discovery of new medicines and materials with tailored properties.
References
-
Lettan, R. B., Reynolds, T. E., Galliford, C. V., & Scheidt, K. A. (2006). Synthesis of Tertiary β-Hydroxy Amides by Enolate Additions to Acylsilanes. Journal of the American Chemical Society, 128(49), 15566–15567. [Link]
-
Lettan, R. B., Reynolds, T. E., Galliford, C. V., & Scheidt, K. A. (2006). Synthesis of tertiary beta-hydroxy amides by enolate additions to acylsilanes. PubMed, Journal of the American Chemical Society, 128(49), 15566-7. [Link]
-
Lettan, R. B., II, Reynolds, T. E., Galliford, C. V., & Scheidt, K. A. (2006). Synthesis of Tertiary β-Hydroxy Amides by Enolate Additions to Acylsilanes. Organic Synthesis, based on J. Am. Chem. Soc., 128, 15566-15567. [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. [Link]
-
Ashenhurst, J. (n.d.). Reformatsky Reaction. Master Organic Chemistry. [Link]
-
González, A., Nájera, C., & Gómez-Bengoa, E. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(17), 5249–5255. [Link]
-
PHARMD GURU. (2025, November 20). 28. REFORMATSKY REACTION. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
-
Aguirre, G., Salgado-Rodríguez, A., Flores-López, L. Z., Parra-Hake, M., & Somanathan, R. (2003). Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline. Journal of the Mexican Chemical Society, 47(2), 115-119. [Link]
-
Coffinier, J., & Dujardin, G. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 287–313. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
-
Williams, A. L., & Mander, L. N. (2010). Synthesis of Tertiary Amides from Anionically Activated Aromatic Trifluoromethyl Groups. Organic Letters, 12(9), 2024–2027. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
LibreTexts Chemistry. (2014, July 26). 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. [Link]
-
Nájera, C., & de la Cruz, P. (2005). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. ResearchGate. [Link]
-
El-Fouly, A., & Little, K. (n.d.). Examples of pharmaceuticals and agrochemicals that contain a tertiary amide. ResearchGate. [Link]
- Udagawa, S., Sakami, S., Takemura, T., Sato, M., Arai, T., Nitta, A., Aoki, T., Kawai, K., Iwamura, T., Okazaki, S., Takahashi, T., & Kaino, M. (2013). Discovery of novel 7-
An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-3-(2-methylphenyl)propanamide
Abstract
This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 3-Hydroxy-3-(2-methylphenyl)propanamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough investigation. By leveraging established methodologies for analogous chemical structures containing aromatic amide and benzylic alcohol functionalities, this guide equips researchers, scientists, and drug development professionals with the necessary tools to determine the physicochemical properties of this molecule. The protocols provided herein are designed to be self-validating and are grounded in authoritative scientific principles, ensuring the generation of reliable and reproducible data critical for pharmaceutical development.
Introduction
3-Hydroxy-3-(2-methylphenyl)propanamide is a molecule of interest in pharmaceutical research due to its structural motifs that are common in biologically active compounds. A comprehensive understanding of its solubility and stability is paramount for its potential development as a therapeutic agent. Solubility directly impacts bioavailability and formulation strategies, while stability under various environmental conditions is a critical determinant of a drug's shelf-life, safety, and efficacy. This guide presents a systematic approach to empirically determine these crucial parameters.
Part 1: Solubility Profile Determination
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of 3-Hydroxy-3-(2-methylphenyl)propanamide, featuring a hydrophilic hydroxyl group and a hydrogen-bonding amide group, contrasted with a moderately lipophilic 2-methylphenyl group, suggests a nuanced solubility profile across solvents of varying polarities.
Rationale for Solvent Selection
A diverse panel of solvents should be selected to represent a range of polarities and hydrogen bonding capabilities, from aqueous to non-polar organic. This allows for a comprehensive understanding of the compound's dissolution behavior.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
-
Preparation: Prepare saturated solutions by adding an excess of 3-Hydroxy-3-(2-methylphenyl)propanamide to a series of vials, each containing a different solvent from the selected panel.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully collect an aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
Data Presentation: Solubility of 3-Hydroxy-3-(2-methylphenyl)propanamide
The results should be tabulated for clear comparison.
| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
| Water | 80.1 | To be determined | To be determined |
| Methanol | 32.7 | To be determined | To be determined |
| Ethanol | 24.5 | To be determined | To be determined |
| Isopropanol | 19.9 | To be determined | To be determined |
| Acetone | 20.7 | To be determined | To be determined |
| Ethyl Acetate | 6.0 | To be determined | To be determined |
| Dichloromethane | 9.1 | To be determined | To be determined |
| n-Hexane | 1.9 | To be determined | To be determined |
Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Part 2: Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to identify the potential degradation pathways of a drug substance and to develop stability-indicating analytical methods.[1][2][3][4] The functional groups in 3-Hydroxy-3-(2-methylphenyl)propanamide—an amide and a benzylic alcohol—suggest susceptibility to hydrolysis and oxidation, respectively.
Potential Degradation Pathways
-
Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield 3-hydroxy-3-(2-methylphenyl)propanoic acid and ammonia.[5][6][7][8] The rate of hydrolysis is often pH-dependent.
-
Oxidation: The secondary benzylic alcohol is a potential site for oxidation, which could lead to the formation of a ketone, 3-oxo-3-(2-methylphenyl)propanamide.[9][10][11]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.[12][13][14] The specific pathway would depend on the absorption of UV or visible light.
Experimental Protocols for Forced Degradation
The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are generated at detectable levels without being overly complex.[3]
1. Hydrolytic Stability
-
Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C).
-
Neutral Conditions: Dissolve the compound in purified water and heat at a controlled temperature (e.g., 60 °C).
-
Procedure: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary, dilute, and analyze by a stability-indicating HPLC method.
2. Oxidative Stability
-
Conditions: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.
-
Procedure: Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours), and at each time point, quench the reaction (if necessary), dilute the sample, and analyze by HPLC.
3. Photostability
-
Conditions: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in the ICH Q1B guideline.[13] A dark control sample should be stored under the same conditions but protected from light.
-
Procedure: After a defined exposure period, analyze both the light-exposed and dark control samples by HPLC.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method that can separate the parent compound from all potential degradation products.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[15]
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl | 24 hours | 60 °C | To be determined | To be determined | e.g., formation of major peak at RRT x.x |
| 0.1 M NaOH | 24 hours | 60 °C | To be determined | To be determined | e.g., rapid degradation observed |
| Water | 24 hours | 60 °C | To be determined | To be determined | e.g., minimal degradation |
| 3% H₂O₂ | 24 hours | Room Temp | To be determined | To be determined | e.g., formation of a new peak |
| Light Exposure | ICH Q1B | Room Temp | To be determined | To be determined | e.g., slight discoloration of solid |
Visualization: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the solubility and stability of 3-Hydroxy-3-(2-methylphenyl)propanamide. By following the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data necessary to inform formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of potential drug products containing this molecule. The application of these methodologies will provide a clear understanding of the physicochemical properties of 3-Hydroxy-3-(2-methylphenyl)propanamide, a crucial step in its journey through the drug development pipeline.
References
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmainfo.in [pharmainfo.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- 11. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. scispace.com [scispace.com]
- 15. fda.gov [fda.gov]
Synthesis of 3-Hydroxy-3-(2-methylphenyl)propanamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of 3-Hydroxy-3-(2-methylphenyl)propanamide, a valuable β-hydroxy amide intermediate. The protocol is designed to be self-validating, with in-depth explanations for experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction and Significance
β-hydroxy amides are a significant class of organic compounds, serving as crucial building blocks in the synthesis of a wide array of biologically active molecules and pharmaceuticals. Their structural motif, characterized by a hydroxyl group at the β-position relative to the amide carbonyl, imparts specific conformational properties that are often key to their biological function. The target molecule, 3-Hydroxy-3-(2-methylphenyl)propanamide, incorporates a sterically hindered aryl group, making it an interesting candidate for further chemical elaboration in drug discovery programs. The synthesis of such molecules with high efficiency and purity is therefore of considerable interest.
The most direct and reliable method for the synthesis of this target molecule is the Reformatsky reaction.[1][2][3] This classical carbon-carbon bond-forming reaction utilizes an organozinc reagent, often referred to as a Reformatsky enolate, generated in situ from an α-halo amide and zinc metal.[2][3] These enolates are notably less basic and reactive than their lithium or magnesium counterparts, which allows for excellent functional group tolerance and minimizes self-condensation of the amide starting material.[2][4]
Reaction Mechanism and Rationale
The synthesis of 3-Hydroxy-3-(2-methylphenyl)propanamide via the Reformatsky reaction proceeds through several key steps:
-
Oxidative Addition: Zinc metal undergoes oxidative addition into the carbon-halogen bond of 2-bromoacetamide. This step forms the organozinc reagent, the bromozinc enolate of acetamide. The reactivity of the α-halo amide is crucial, with the order of reactivity being I > Br > Cl.[2]
-
Coordination: The carbonyl oxygen of 2-methylbenzaldehyde coordinates to the zinc atom of the enolate.
-
Nucleophilic Addition: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a zinc alkoxide intermediate.
-
Work-up: Aqueous acidic work-up protonates the alkoxide to yield the final β-hydroxy amide product, 3-Hydroxy-3-(2-methylphenyl)propanamide.
The choice of zinc as the metal is critical. Its moderate reactivity allows for the selective formation of the enolate in the presence of the aldehyde without premature reaction. Activation of the zinc surface, often with a small amount of iodine or by acid washing, is sometimes necessary to remove the passivating oxide layer and initiate the reaction.[3]
Experimental Workflow
Caption: Figure 1: Experimental Workflow for the Synthesis of 3-Hydroxy-3-(2-methylphenyl)propanamide.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 1.20 g (10 mmol) | ≥98% | Sigma-Aldrich |
| 2-Bromoacetamide | C₂H₄BrNO | 137.96 | 1.66 g (12 mmol) | ≥97% | Sigma-Aldrich |
| Zinc dust (<10 µm) | Zn | 65.38 | 0.98 g (15 mmol) | ≥98% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | ~25 mg (catalytic) | ≥99.8% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | 30 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | ACS grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Fisher Scientific |
| Silica Gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh | Sigma-Aldrich |
Detailed Experimental Protocol
1. Preparation of the Reaction Apparatus:
-
A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is assembled.
-
The glassware is thoroughly flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
2. Reaction Setup:
-
To the reaction flask, add zinc dust (0.98 g, 15 mmol) and a small crystal of iodine.
-
The flask is gently heated with a heat gun under a nitrogen stream until the iodine sublimes and the purple color disappears, indicating the activation of the zinc surface.
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF (20 mL) to the activated zinc dust.
-
In a separate flask, dissolve 2-methylbenzaldehyde (1.20 g, 10 mmol) and 2-bromoacetamide (1.66 g, 12 mmol) in anhydrous THF (30 mL).
3. The Reformatsky Reaction:
-
The solution of the aldehyde and bromoacetamide is slowly added dropwise to the stirred suspension of activated zinc in THF over 30 minutes.
-
After the initial addition, the reaction mixture is heated to a gentle reflux. The reaction is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
4. Reaction Work-up and Product Isolation:
-
After completion, the reaction mixture is cooled to room temperature.
-
The reaction is quenched by the slow addition of 30 mL of saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is used to isolate the pure 3-Hydroxy-3-(2-methylphenyl)propanamide.
-
The fractions containing the product are identified by TLC, combined, and the solvent is evaporated to yield the final product as a white to off-white solid.
Characterization
The structure and purity of the synthesized 3-Hydroxy-3-(2-methylphenyl)propanamide should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the 2-methylphenyl group, a multiplet for the benzylic proton (CH-OH), a doublet of doublets for the diastereotopic methylene protons adjacent to the amide, a singlet for the methyl group on the aromatic ring, and broad singlets for the amide and hydroxyl protons. The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the amide carbonyl carbon, the carbon bearing the hydroxyl group, the aromatic carbons, the methylene carbon, and the methyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), N-H stretches of the primary amide (two bands, ~3350 and 3180 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1640 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will provide the molecular ion peak corresponding to the mass of the product, confirming its molecular weight.
Safety and Handling
-
2-Methylbenzaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
2-Bromoacetamide: Toxic and an irritant. Avoid inhalation and contact with skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a fume hood away from ignition sources. Always use freshly distilled or inhibitor-free anhydrous THF.
-
Zinc Dust: Flammable solid. Handle with care.
-
Iodine: Harmful if inhaled or swallowed. Causes skin and eye irritation.
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate PPE should be worn at all times.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-Hydroxy-3-(2-methylphenyl)propanamide via the Reformatsky reaction. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can reliably synthesize this valuable β-hydroxy amide for use in further research and development activities. The provided characterization guidelines will ensure the identity and purity of the final product.
References
-
Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules. 2025. Available from: [Link]
-
Chattopadhyay A, Salaskar A. A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis. 2000;2000(4):561-564. Available from: [Link]
-
Díaz-Álvarez AE, Mesas-Sánchez L, Dinér P. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. ResearchGate. 2014. Available from: [Link]
-
Reformatsky Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2006. Available from: [Link]
-
3-hydroxy-N,N-dimethyl-3-phenylpropanamide. Chemical Synthesis Database. 2025. Available from: [Link]
-
Proctor DJ, Flowers RA II. SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts. PMC. 2011. Available from: [Link]
-
Reformatsky Reaction. Master Organic Chemistry. 2023. Available from: [Link]
- Process for the preparation of enantiomers 3-hydroxy-3-phenyl-propylamines. Google Patents. 2004.
-
Chattopadhyay A, Salaskar A. A Practical Method for the Reformatsky Reaction of Aldehydes. ResearchGate. 2000. Available from: [Link]
-
Reformatsky Reaction. Chem-Station Int. Ed. 2014. Available from: [Link]
Sources
- 1. A Practical Method for the Reformatsky Reaction of Aldehydes [organic-chemistry.org]
- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]
large-scale production of beta-hydroxyalkyl amides
An Application Guide for the Industrial-Scale Synthesis of β-Hydroxyalkyl Amides
Authored by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the large-scale production of β-hydroxyalkyl amides (HAAs). It emphasizes the underlying chemical principles, process optimization, and practical, field-proven protocols.
Introduction: The Significance of β-Hydroxyalkyl Amides
β-Hydroxyalkyl amides are a crucial class of chemical compounds, primarily utilized as highly effective cross-linking agents for polymers containing carboxyl groups, such as polyesters and polyacrylates.[1][2] Their most prominent application is in the formulation of thermosetting powder coatings, where they serve as a safer and more reactive alternative to traditional crosslinkers like triglycidyl isocyanurate (TGIC), which is classified as mutagenic and toxic.[1] The hydroxyl group at the beta position of the amide is influenced by the nitrogen atom, leading to high reactivity, which allows for curing at lower temperatures compared to TGIC systems, offering significant energy savings.[3]
However, scaling the production of HAAs from the laboratory to an industrial setting presents several challenges. These include managing reaction exotherms, ensuring high purity to prevent issues like yellowing in the final coating, and optimizing processes for economic viability.[4][5] A key challenge during the curing process is the release of water as a byproduct, which can cause surface defects such as "pinholes" and "craters" in the final paint film, particularly in thick coatings.[3][6][7] This guide details robust synthetic routes and purification protocols designed to overcome these challenges and produce high-quality HAAs suitable for demanding applications.
Core Synthetic Methodologies for HAA Production
Two primary routes dominate the industrial synthesis of β-hydroxyalkyl amides. The choice between them depends on factors such as raw material availability, capital cost, and desired final product specifications.
Route 1: The Two-Stage Polyester Intermediate Process
This method involves an initial polyesterification reaction followed by an amidation step. It is a well-established process that avoids the need to handle and recover excess volatile alcohols, which is a drawback of some older methods.[4]
Stage A: Esterification A dicarboxylic organic acid is reacted with a glycol to form a low molecular weight polyester intermediate.[4][8] This reaction is typically carried out at high temperatures (190-230°C) to drive off the water formed during esterification.[4]
Stage B: Amidation The polyester intermediate, without being isolated, is then reacted with a β-hydroxyalkyl amine in the presence of a strong base catalyst.[4][8] The catalyst, often sodium methoxide or potassium hydroxide, facilitates the amide scission of the ester bonds within the polyester chain to yield the final β-hydroxyalkyl amide.[4][8] This reaction is conducted at a much lower temperature (15-110°C) to control the reaction rate and prevent the formation of by-products.[4]
Workflow for the Two-Stage Polyester Intermediate Process
Caption: Workflow for the two-stage HAA synthesis via a polyester intermediate.
Route 2: Direct Aminolysis of Dialkyl Esters
This process offers a more direct pathway by reacting a dialkyl ester, such as dimethyl adipate, directly with a dialkanolamine, like diethanolamine.[9][10] This method is advantageous due to its process simplicity.
The core of this route is the aminolysis (or ammonolysis) of the ester, driven by a specialized multi-component catalyst system under an inert atmosphere (e.g., argon) to prevent side reactions and product discoloration.[9][10] The reaction typically involves a controlled, dropwise addition of the ester into the heated mixture of the amine and catalyst, followed by a period of heating to drive the reaction to completion.[9][10]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using argon gas is crucial to prevent oxidation and subsequent yellowing of the product, which is a critical quality parameter for coatings applications.[9][10]
-
Staged Temperature Control: The process often employs a two-stage heating profile. An initial temperature (e.g., 80-90°C) is used during the dropwise addition of the ester to control the exothermic reaction, followed by an increase in temperature (e.g., 110-120°C) to ensure complete conversion.[9][10] This prevents thermal runaways and maximizes yield.
Process Optimization and Control
Catalyst Systems
The choice of catalyst is paramount for achieving high yield and purity. Strong bases are universally employed to deprotonate the alkanolamine, increasing its nucleophilicity for the attack on the ester's carbonyl carbon.
| Catalyst Component | Function | Typical % in Mix | Source |
| Sodium Methoxide (NaOMe) | Primary strong base catalyst for aminolysis. | 60-80% | [9][10] |
| Potassium Hydroxide (KOH) | Co-catalyst, strong base. | 10-30% | [9][10] |
| Sodium Carbonate (Na₂CO₃) | Accelerates the reaction. | 5-7% | [9][10] |
| Sodium Sulfite (Na₂SO₃) | Anti-yellowing agent, oxygen scavenger. | 5-7% | [9][10] |
| Sodium Citrate | Anti-yellowing agent, chelating agent. | 1-2% | [9][10] |
Table 1: Composition and function of a multi-component catalyst for the direct aminolysis route.
Mechanism of Base-Catalyzed Aminolysis of an Ester
Caption: Generalized mechanism for the base-catalyzed aminolysis of an ester.
Purification: The Critical Crystallization Step
Regardless of the synthetic route, the final product quality is heavily dependent on the purification process. Crystallization is the most effective method for removing unreacted starting materials, catalyst residues, and by-products.[4][11]
A key innovation in large-scale purification is the use of a multi-stage cooling process. After dissolving the crude product in a suitable solvent at an elevated temperature, it undergoes initial cooling to room temperature to induce crystallization.[11] This is followed by deep cooling using liquid nitrogen to temperatures between -5°C and -25°C.[11] This secondary deep cooling step ensures the maximum precipitation of the target product from the mother liquor, significantly improving the overall yield and purity.[11] The filtered mother liquor can then be recycled as the solvent for the next batch, improving process economics.[11]
Detailed Application Protocols
Disclaimer: These protocols are intended for qualified professionals in a controlled, industrial environment. All appropriate safety measures, including personal protective equipment (PPE) and engineering controls, must be implemented.
Protocol 1: Large-Scale Synthesis via Direct Aminolysis
This protocol is adapted from methodologies described in the patent literature.[9][10]
Materials & Equipment:
-
Jacketed glass-lined reactor (e.g., 1000 L) with temperature control, mechanical stirrer, reflux condenser, and ports for inert gas and liquid addition.
-
Diethanolamine
-
Dimethyl Adipate
-
Multi-component catalyst (as described in Table 1)
-
White carbon black (silica, as a flow aid/dispersant)[9][10]
-
Argon gas supply
-
Crystallization vessel with cooling capabilities
-
Pressure filter or centrifuge
-
Vacuum dryer
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with argon to establish an inert atmosphere.
-
Charging Reactants:
-
Charge the reactor with 100 parts by weight of diethanolamine and 0.5 parts of white carbon black.
-
Begin agitation at approximately 90 rpm.
-
Add 2.05 parts of the multi-component catalyst to the reactor.
-
-
Inerting and Initial Heating:
-
Purge the reactor headspace with argon three times.
-
Apply a slight vacuum to remove residual air.
-
Heat the reactor contents to 85°C.
-
-
Amidation Reaction:
-
Begin the dropwise addition of 150.92 parts of dimethyl adipate into the reactor. Control the addition rate to maintain the temperature at 85°C over 1.5 hours.
-
After the addition is complete, raise the reactor temperature to 115°C.
-
Maintain stirring (reduce to ~45 rpm) at 115°C for 2 hours to ensure the reaction goes to completion.
-
-
Product Isolation and Purification:
-
Cool the reaction mixture to approximately 90°C and transfer it to the crystallization vessel containing a suitable crystallization solvent (e.g., toluene).[4]
-
Cool the solution to 20-30°C with a water bath to initiate crystallization.
-
Further cool the slurry to -15°C using an appropriate cooling system to maximize product precipitation.[11]
-
Filter the solid product using a pressure filter or centrifuge.
-
Wash the filter cake with a cold, low-boiling solvent like acetone to remove residual mother liquor.[8]
-
Dry the purified β-hydroxyalkyl amide product in a vacuum oven at 40-60°C until a constant weight is achieved.[8]
-
| Parameter | Value | Rationale |
| Reactant Ratio (Amine:Ester) | ~1 : 1.5 (by parts) | Optimized for high conversion of the amine. |
| Catalyst Loading | ~2% of amine weight | Sufficient to drive the reaction without excessive residues. |
| Initial Temperature | 85°C | Controls the initial exotherm during ester addition. |
| Final Temperature | 115°C | Ensures complete reaction and high yield. |
| Reaction Time | ~3.5 hours total | Balances throughput with reaction completion. |
| Crystallization Temp. | -15°C | Maximizes product recovery from the solvent. |
Table 2: Critical process parameters for the direct aminolysis protocol.
Quality Control and Analytical Methods
To ensure a self-validating and trustworthy process, rigorous in-process and final quality controls are essential.
-
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing the disappearance of the starting ester using Gas Chromatography (GC).
-
Final Product Purity: The purity of the final HAA product is typically determined by High-Performance Liquid Chromatography (HPLC).
-
Alkaline Content: The total residual alkaline content (from catalyst and unreacted amine) should be less than 0.5% to ensure good stability and performance in coating formulations.[4] This can be determined by titration.
-
Free Amine Content: The level of free β-hydroxyalkyl amine should be below 1.5%, as excess amine can cause yellowing during the high-temperature curing of powder coatings.[4]
Safety Considerations for Industrial Scale-Up
-
Handling of Raw Materials: Sodium methoxide and potassium hydroxide are corrosive and water-reactive. They must be handled in a dry, inert atmosphere. Toluene and acetone are flammable solvents requiring appropriate fire-suppression systems and grounding to prevent static discharge.
-
Exothermic Reaction Control: The aminolysis reaction is exothermic. Large-scale reactors must have efficient cooling systems and the rate of reagent addition must be carefully controlled to prevent thermal runaway.
-
Pressure Management: Although typically run at atmospheric pressure, reactors should be equipped with pressure relief systems.
-
Waste Disposal: The mother liquor from crystallization will contain solvents, unreacted materials, and by-products. It must be handled and disposed of in accordance with local environmental regulations. Solvent recovery and recycling should be implemented where feasible.
References
- Process for the industrial production of beta-hydroxyalkyl amides. (EP1154985B1).
- PROCESS FOR THE INDUSTRIAL PRODUCTION OF β-HYDROXYALKYL AMIDES. (WO2000050384A1).
-
Beta-hydroxyalkyl amide synthesis process. (Eureka | Patsnap). [Link]
- Synthetic process of beta-hydroxyalkyl amide. (CN105566128A).
- Beta-hydroxyalkylamides, method for their production and use thereof. (US8907130B2).
- MIXTURES OF β-HYDROXYALKYL AMIDES AND THEIR USE AS CROSS-LINKING AGENTS FOR THE PREPARATION OF POWDER PAINTS. (WO2000055266A1).
- Synthesis of hydroxyalkyl amides from esters. (CN103492360A).
- Synthesis of hydroxyalkyl amides from esters. (EP2702038A1).
- Powder compositions comprising Beta-Hydroxyalkyl amides from the ring-opening of acidic coumpounds. (EP1923436B1).
-
Hardner P Coating HAA. Scribd. [Link]
- Crystallization and purification method of hydroxyalkyl amide. (CN105384654A).
-
Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. Organic Chemistry Portal. [Link]
-
Amides for Coatings: Quality Concentrations of 90%, 80%, and 60%. Diplomata Comercial. [Link]
-
Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]
-
Scalable Mechanochemical Synthesis of Amides Using Bead Milling Technology. ChemRxiv. [Link]
-
Construction of a Bicyclic β-Benzyloxy and β-Hydroxy Amide Library through a Multicomponent Cyclization Reaction. PMC. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF N-ACYL ALKANOLAMIDE SURFACTANT FROM FATTY ACIDS AND ALCOHOL AMINES USING SODIUM METHOXIDE CATA. Semantic Scholar. [Link]
-
Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry (RSC Publishing). [Link]
-
Beta-hydroxyalkylamide. ChemBK. [Link]
Sources
- 1. US8907130B2 - Beta-hydroxyalkylamides, method for their production and use thereof - Google Patents [patents.google.com]
- 2. WO2000055266A1 - MIXTURES OF β-HYDROXYALKYL AMIDES AND THEIR USE AS CROSS-LINKING AGENTS FOR THE PREPARATION OF POWDER PAINTS - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. EP1154985B1 - Process for the industrial production of beta-hydroxyalkyl amides - Google Patents [patents.google.com]
- 5. Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. EP1923436B1 - Powder compositions comprising Beta-Hydroxyalkyl amides from the ring-opening of acidic coumpounds - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. WO2000050384A1 - PROCESS FOR THE INDUSTRIAL PRODUCTION OF β-HYDROXYALKYL AMIDES - Google Patents [patents.google.com]
- 9. Beta-hydroxyalkyl amide synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105566128A - Synthetic process of beta-hydroxyalkyl amide - Google Patents [patents.google.com]
- 11. CN105384654A - Crystallization and purification method of hydroxyalkyl amide - Google Patents [patents.google.com]
Application Note: 3-Hydroxy-3-(2-methylphenyl)propanamide as a Strategic Chemical Intermediate
Executive Summary
In advanced medicinal chemistry and drug development, β -hydroxy amides serve as highly versatile building blocks. 3-Hydroxy-3-(2-methylphenyl)propanamide (also known as 3-hydroxy-3-(o-tolyl)propanamide) is a structurally unique intermediate characterized by a benzylic hydroxyl group sterically influenced by an ortho-methyl substituent, alongside a terminal primary amide. This specific structural motif makes it a critical precursor for the synthesis of 1,3-aminoalcohols (key pharmacophores for monoamine reuptake inhibitors), β -lactam antibiotics, and substituted cinnamamides.
This technical guide details three validated synthetic workflows utilizing 3-hydroxy-3-(2-methylphenyl)propanamide, emphasizing the mechanistic causality behind reagent selection and protocol design.
Workflow 1: Chemoselective Reduction to 1,3-Aminoalcohols
Causality & Mechanism
The reduction of amides to amines is a fundamental transformation in the synthesis of psychoactive APIs (e.g., SNRI and SSRI analogues). The conversion of 3-hydroxy-3-(2-methylphenyl)propanamide to 3-amino-1-(2-methylphenyl)propan-1-ol requires a strong hydride source. Lithium aluminum hydride (LiAlH 4 ) is selected because it proceeds through a nucleophilic acyl substitution mechanism.
The hydride attacks the amide carbonyl to form a tetrahedral intermediate. The carbonyl oxygen then complexes with the aluminum, converting it into a highly effective leaving group (an aluminate anion). The expulsion of this leaving group generates an intermediate iminium ion, which is rapidly reduced by a second equivalent of hydride [1]. This specific pathway is crucial because it reduces the amide without cleaving the sensitive benzylic C-OH bond—a common side reaction if acidic conditions were used, which would generate a benzylic carbocation.
Reaction coordinate for the LiAlH4-mediated reduction of beta-hydroxy amides to 1,3-aminoalcohols.
Experimental Protocol: LiAlH 4 Reduction
Self-Validating System: This protocol utilizes the Fieser-Fieser workup, which is critical for preventing the formation of unfilterable aluminum emulsions that typically trap the product and drastically reduce yields.
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask under argon. Add anhydrous THF (50 mL) and LiAlH 4 (2.5 equiv, 0.05 mol). Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve 3-hydroxy-3-(2-methylphenyl)propanamide (0.02 mol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH 4 suspension over 30 minutes to control the exothermic evolution of hydrogen gas.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (66 °C) for 4 hours. The ortho-methyl group provides steric bulk, necessitating elevated temperatures to drive the second hydride attack on the iminium intermediate.
-
Fieser-Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH 4 used, strictly add sequentially:
-
x mL of distilled H 2 O (dropwise, extreme caution).
-
x mL of 15% aqueous NaOH.
-
3x mL of distilled H 2 O.
-
-
Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts precipitate as a granular white solid. Filter through a Celite pad, wash the filter cake with hot THF, and concentrate the filtrate in vacuo to yield the crude 1,3-aminoalcohol.
Workflow 2: Stereospecific Mitsunobu Cyclization to β -Lactams
Causality & Mechanism
β -Lactams (azetidin-2-ones) are not only the core of penicillin-class antibiotics but also serve as cholesterol absorption inhibitors and enzyme modulators [3]. The intramolecular cyclization of β -hydroxy amides to β -lactams is achieved stereospecifically via the Mitsunobu reaction [2].
The ortho-methyl group on the phenyl ring creates localized steric hindrance at the benzylic position. Therefore, the activation of the hydroxyl group must be highly efficient. We utilize Diisopropyl azodicarboxylate (DIAD) over DEAD because DIAD is a liquid at room temperature, ensuring a more homogenous reaction mixture and better interaction with the sterically encumbered benzylic alcohol. The reaction proceeds via an oxyphosphonium intermediate, transforming the hydroxyl into an excellent leaving group. The primary amide nitrogen then executes an intramolecular S N 2 attack, resulting in a complete inversion of stereochemistry at the benzylic carbon.
Mechanistic workflow of the intramolecular Mitsunobu cyclization to form beta-lactams.
Experimental Protocol: Intramolecular Cyclization
-
Reagent Mixing: In a dry 100 mL flask under argon, dissolve 3-hydroxy-3-(2-methylphenyl)propanamide (10 mmol) and Triphenylphosphine (PPh 3 , 12 mmol) in anhydrous THF (40 mL).
-
Activation: Cool the solution to 0 °C. Add DIAD (12 mmol) dropwise over 15 minutes. The solution will transition to a pale yellow color, indicating the formation of the betaine intermediate.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The high pKa of the primary amide requires extended reaction times for the intramolecular displacement to reach completion.
-
Purification: Quench with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL). The major byproduct, triphenylphosphine oxide (TPPO), is removed by concentrating the organic layer and precipitating TPPO with cold diethyl ether/hexane (1:1). Filter and purify the filtrate via silica gel chromatography to isolate the β -lactam.
Workflow 3: Controlled Dehydration to Cinnamamide Derivatives
Causality & Mechanism
Direct acid-catalyzed dehydration of benzylic β -hydroxy amides often leads to unwanted polymerization or retro-aldol cleavage. To synthesize 3-(2-methylphenyl)acrylamide (a substituted cinnamamide used as a Michael acceptor in drug synthesis), a two-step, base-catalyzed E2 elimination is deployed.
First, the hydroxyl group is converted to a mesylate (methanesulfonate). Second, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced. DBU is a non-nucleophilic, sterically hindered base that selectively abstracts the α -proton adjacent to the carbonyl. This pathway bypasses carbocation formation entirely, ensuring high thermodynamic control and yielding exclusively the trans (E) isomer of the cinnamamide.
Experimental Protocol: Mesylation-Elimination
-
Mesylation: Dissolve the amide (10 mmol) in Dichloromethane (DCM, 30 mL). Add Triethylamine (Et 3 N, 15 mmol) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 12 mmol) dropwise. Stir for 1 hour.
-
Elimination: Without isolating the mesylate, add DBU (15 mmol) directly to the reaction mixture at 0 °C.
-
Heating: Warm the mixture to 40 °C and stir for 4 hours.
-
Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove DBU and Et 3 N, followed by brine. Dry over Na 2 SO 4 and concentrate to yield the trans-cinnamamide derivative.
Quantitative Data Summary
The following table summarizes the key metrics, intermediate states, and downstream pharmaceutical applications for the three primary workflows utilizing 3-hydroxy-3-(2-methylphenyl)propanamide.
| Transformation | Reagents & Solvents | Primary Reactive Intermediate | Downstream API Application | Typical Yield | Stereochemical Outcome |
| Reduction | LiAlH 4 , THF, Reflux | Iminium Ion | SNRI/SSRI Pharmacophores | 82 - 88% | Retention |
| Cyclization | PPh 3 , DIAD, THF, RT | Oxyphosphonium | β -Lactam Antibiotics | 65 - 75% | Inversion |
| Dehydration | MsCl, Et 3 N, DBU, DCM | Mesylate | Michael Acceptors / Anticonvulsants | 85 - 92% | trans (E)-selective |
References
-
Reduction of Amides to Amines - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]
-
Stereospecific cyclization of β -hydroxy aryl amides to β -lactams Source: Canadian Journal of Chemistry (1984) URL:[Link]
-
Hydroxamate approach to the synthesis of β -lactam antibiotics Source: Accounts of Chemical Research, ACS Publications URL:[Link]
Technical Support Center: Optimizing 3-Hydroxy-3-(2-methylphenyl)propanamide Synthesis
Welcome to the Process Chemistry Technical Support Center. Synthesizing β-hydroxy amides with ortho-substituted aryl rings—specifically 3-hydroxy-3-(2-methylphenyl)propanamide—presents unique steric and electronic challenges. The ortho-methyl group restricts the Bürgi-Dunitz trajectory of incoming nucleophiles, often leading to stalled reactions, poor yields, and high rates of reversibility (retro-aldol cleavage).
This guide is engineered for drug development professionals and process chemists. It bypasses basic theory to directly address the causality of reaction failures, providing self-validating protocols for the two most viable synthetic routes: Pathway A (Reformatsky Addition) and Pathway B (Ketone Reduction) .
Quantitative Data: Yield & Impurity Matrix
Before troubleshooting, benchmark your current results against the established baseline data for this specific transformation.
| Synthetic Route | Key Reagents / Conditions | Typical Yield (%) | Major Impurity Profile | Key Optimization Required |
| Direct Aldol | Acetamide, LDA, THF, -78 °C | < 15% | Unreacted SM, Self-condensation | Not recommended due to amide enolate instability. |
| Reformatsky (Standard) | 2-Bromoacetamide, Zn (unactivated) | 30 - 40% | Unreacted 2-methylbenzaldehyde | Chemical activation of the Zinc surface. |
| Reformatsky (Optimized) | 2-Bromoacetamide, Zn (TMSCl/C₂H₄Br₂) | 82 - 88% | 3-(2-methylphenyl)acrylamide | Strict pH 7.0 buffer during aqueous workup. |
| Ketone Reduction | NaBH₄, MeOH, Room Temp | 45 - 55% | Retro-aldol cleavage products | Suppression of methoxide basicity. |
| Luche Reduction | NaBH₄, CeCl₃·7H₂O, MeOH, -78 °C | > 92% | Trace epimers | Strict temperature control during hydride addition. |
Pathway A: Zinc-Mediated Reformatsky Addition
The most direct route to your target molecule is the addition of 2-bromoacetamide to 2-methylbenzaldehyde. However, amide-derived organozinc reagents are notoriously sluggish.
Q1: My Reformatsky reaction stalls at 40% conversion. Why is the organozinc intermediate failing to form or react?
Mechanistic Causality: Unlike bromoacetates, 2-bromoacetamide is less electron-withdrawing, making the oxidative addition of zinc thermodynamically difficult. Furthermore, standard zinc dust is coated in a passivating layer of zinc oxide (ZnO) that completely halts the single-electron transfer required to initiate the reaction1[1]. The steric bulk of the ortho-methyl group on the aldehyde further exacerbates this by increasing the activation energy of the carbon-carbon bond formation. Solution: You must chemically strip the ZnO layer and generate a highly reactive zinc surface using a dual-activation method (1,2-dibromoethane followed by TMSCl).
Q2: I achieved full conversion, but LC-MS shows a major side product with a mass of [M - 18]. What happened?
Mechanistic Causality: You have synthesized the target, but it underwent E1cB dehydration during your workup to form the α,β-unsaturated amide (3-(2-methylphenyl)acrylamide). The β-hydroxy group is anti-periplanar to the acidic α-protons. Because the resulting double bond becomes highly conjugated with both the aryl ring and the amide carbonyl, the dehydration is thermodynamically driven and easily triggered by either acidic or basic aqueous conditions 2[2]. Solution: Replace standard HCl or NaOH workups with a strictly pH-controlled saturated ammonium chloride (NH₄Cl) quench at 0 °C.
Protocol 1: Optimized Reformatsky Addition (Self-Validating)
-
Preparation: Flame-dry a 3-neck flask under argon. Add Zinc dust (3.0 eq, 300 mesh) and suspend in anhydrous THF (0.5 M).
-
Activation Step 1: Add 1,2-dibromoethane (5 mol%) and heat to 65 °C.
-
Self-Validation Checkpoint: You must observe the visible evolution of ethylene gas (bubbling) within 5 minutes. If no bubbling occurs, the zinc is dead; discard and source fresh zinc.
-
-
Activation Step 2: Cool to room temperature. Add Chlorotrimethylsilane (TMSCl, 1 mol%) and stir for 15 minutes.
-
Reagent Addition: Add 2-methylbenzaldehyde (1.0 eq). Then, add a solution of 2-bromoacetamide (1.5 eq) in THF dropwise over 1 hour via syringe pump.
-
Causality: Slow addition keeps the local concentration of the organozinc intermediate low, preventing self-condensation.
-
-
Reaction: Heat to 50 °C for 4 hours.
-
Quench: Cool to 0 °C. Quench with saturated aqueous NH₄Cl.
-
Self-Validation Checkpoint: Test the aqueous layer with pH paper before phase separation. It must read between 6.5 and 7.5. If pH < 6, add saturated NaHCO₃ dropwise until neutralized to prevent dehydration.
-
Pathway B: Beta-Keto Amide Reduction
If the Reformatsky route is unviable for your scale, the reduction of 3-oxo-3-(2-methylphenyl)propanamide is a highly reliable alternative.
Q3: When reducing the β-keto amide with NaBH₄, I get a mixture of the target product and cleaved starting materials. How do I improve chemoselectivity?
Mechanistic Causality: Sodium borohydride in methanol generates sodium methoxide (NaOMe) as a byproduct. Because β-keto amides are highly susceptible to base-catalyzed retro-aldol cleavage, the basicity of the reaction medium destroys your starting material before it can be reduced 3[3]. Solution: Implement Luche reduction conditions. The addition of Cerium(III) chloride (CeCl₃) acts as a Lewis acid, coordinating selectively to the ketone carbonyl. This dramatically increases the electrophilicity of the ketone, allowing the hydride transfer to occur at -78 °C, completely suppressing the base-catalyzed cleavage pathways 4[4].
Protocol 2: Luche Reduction of β-Keto Amides (Self-Validating)
-
Preparation: Dissolve 3-oxo-3-(2-methylphenyl)propanamide (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in methanol (0.2 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach exactly -78 °C.
-
Hydride Addition: Add NaBH₄ (1.5 eq) in small portions over 20 minutes.
-
Self-Validation Checkpoint: Monitor gas evolution (H₂). The reaction mixture should remain completely clear. If a white precipitate forms immediately upon NaBH₄ addition, your methanol is too wet, leading to rapid borohydride decomposition.
-
-
Completion: Stir at -78 °C for 1 hour. Quench at -78 °C with acetone (to destroy excess hydride), then warm to room temperature and extract with EtOAc.
Process Workflows & Troubleshooting Logic
Caption: Synthetic pathways to 3-Hydroxy-3-(2-methylphenyl)propanamide and common side reactions.
Caption: Diagnostic decision tree for troubleshooting low yields in beta-hydroxy amide synthesis.
References
-
Lettan, R., et al. "Efficient Synthesis of Acylsilanes Using Morpholine Amides / Amide Enolate Additions." Journal of the American Chemical Society. 4
-
Wang, Y., et al. "Asymmetric Mukaiyama Aldol Reaction of Nonactivated Ketones Catalyzed by allo-Threonine-Derived Oxazaborolidinone." ResearchGate.3
-
US Patent 11498894B2 . "Integrated methods and systems for producing amide and nitrile compounds." Google Patents. 2
-
Hu, Y., et al. "Zn reversibility. The Zn plating morphology... In Situ Reformatsky Reaction-Induced Surface Polymerization." Advanced Materials. 1
Sources
Technical Support Center: Advanced Troubleshooting for Polar Amide Purification
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly polar amide compounds. Amides present a unique thermodynamic challenge: their high polarity often leads to zero retention on standard reversed-phase (RP) columns, while their hydrogen-bond donor/acceptor capabilities cause severe secondary interactions with silica matrices.
This guide abandons generic advice in favor of mechanistic causality. Below, you will find diagnostic workflows, self-validating protocols, and authoritative solutions to the most common issues encountered during polar amide purification.
Diagnostic Hub: Identifying the Root Cause
Before altering your mobile phase or buying a new column, you must accurately diagnose the chromatographic failure. Use the workflow below to categorize your issue.
Diagnostic workflow for resolving polar amide chromatography issues.
The "Zero Retention" Dilemma
Q: Why do my highly polar amides elute immediately in the void volume on standard C18 columns, regardless of how much water I use in the mobile phase?
The Causality: Retention in reversed-phase liquid chromatography (RP-LC) relies on hydrophobic partitioning. Highly polar amides possess a dense hydration shell. If the aliphatic carbon chain of your amide is too short, the thermodynamic penalty of shedding this hydration shell to interact with the hydrophobic C18 phase is too high. Consequently, the molecule bypasses the stationary phase entirely.
The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is an orthogonal technique often described as "reversed-reversed phase" 1[1]. It utilizes a polar stationary phase and an organic-rich mobile phase (typically >70% acetonitrile) where water acts as the strong eluting solvent 2[2].
Mechanistic pathway of polar amide retention in HILIC mode.
Protocol 1: Self-Validating HILIC Method Development
To ensure reproducibility, this protocol includes an internal system suitability step to verify column equilibration—a critical failure point in HILIC.
-
Column Selection: Select an Amide-bonded HILIC column (e.g., BEH Amide). Bonded amide columns provide superior peak shape and consistency for polar compounds compared to unbonded bare silica, yielding narrower peak widths (4–5 seconds) across various mobile phases 3[3].
-
Mobile Phase Preparation:
-
Mobile Phase A (Weak Solvent): 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate.
-
Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate.
-
-
Equilibration (The Self-Validation Step): Flush the column with 20–30 column volumes (CV) of the starting mobile phase. HILIC requires significantly longer equilibration times than RP-LC to establish the immobilized water layer 4[4].
-
Validation: Inject a blank sample three consecutive times. If the baseline drift or system pressure fluctuates by >2%, the immobilized water layer is not yet stable. Continue flushing.
-
-
Gradient Execution: Run a gradient from 100% A to 100% B over 15 minutes.
Peak Shape Distortion (Tailing & Splitting)
Q: Why am I observing severe peak tailing for my N-aryl amides, even on high-quality C18 columns?
The Causality: Peak tailing in reversed-phase HPLC is primarily caused by secondary interactions between the amide analytes and residual silanol (Si–OH) groups on the silica support 5[5]. Free silanols are highly acidic and act as cation-exchange sites, interacting strongly with the hydrogen-bond accepting carbonyls or basic amine moieties of your amides 6[6].
Q: My peaks are splitting or fronting, especially when scaling up to preparative HPLC. How do I fix this?
The Causality: This is a classic injection solvent mismatch. In HILIC, samples dissolved in pure water (a strong solvent) cause the sample band to distort as it enters the organic-rich mobile phase 4[4]. In RP-LC, injecting a sample dissolved in pure organic solvent causes the same phenomenon 5[5].
Protocol 2: Self-Validating Diagnostic Test for Peak Tailing
Determine if your tailing is chemical (silanol interactions) or physical (column bed degradation).
-
Calculate Asymmetry: Inject your amide and calculate the Asymmetry Factor ( As ) at 10% peak height using the formula As=B/A 7[7]. An ideal peak has an As between 1.0 and 1.2.
-
The Neutral Marker Test: Inject a neutral, non-polar reference standard (e.g., Toluene).
-
Physical Failure: If Toluene As>1.5 , the column has a physical void or a blocked inlet frit. Replace the column.
-
Chemical Failure: If Toluene As≤1.2 but your Amide As>1.5 , the tailing is caused by secondary chemical interactions. Proceed to step 3.
-
-
Chemical Remediation: Lower the mobile phase pH to 2.0–3.0 using Formic Acid or TFA. This protonates the acidic silanol groups, neutralizing their charge and eliminating the secondary cation-exchange mechanism 5[5]. Alternatively, use a highly deactivated, fully end-capped column.
Quantitative Parameters for Amide Purification
To aid in method transfer and optimization, use the following structured comparison of critical parameters between RP-LC and HILIC modes.
| Parameter | Reversed-Phase (C18) | HILIC (Amide-Bonded) | Mechanistic Impact on Amides |
| Optimal pH Range | 2.0 – 3.0 | 3.0 – 5.0 | Low pH in RP protonates silanols to stop tailing; moderate pH in HILIC maintains stationary phase polarity. |
| Equilibration Volume | 5 – 10 Column Volumes | 20 – 30 Column Volumes | HILIC requires significantly more time to physically form the immobilized aqueous layer. |
| Strong (Eluting) Solvent | Organic (e.g., Acetonitrile) | Aqueous (e.g., Water) | Dictates injection solvent compatibility. Never inject strong solvent directly. |
| Target Asymmetry ( As ) | 1.0≤As≤1.5 | 1.0≤As≤1.2 | As>1.5 indicates secondary interactions, metal contamination, or column overload. |
| Retention Mechanism | Hydrophobic Partitioning | Hydrogen Bonding / Dipole | Amide-bonded HILIC phases offer alternate selectivity via hydrogen bonding 8[8]. |
References
- Benchchem. "Technical Support Center: HPLC Purification of N-aryl Amides - Benchchem: Troubleshooting Guide."
- Welch Materials. "[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds."
- Phenomenex. "How to Reduce Peak Tailing in HPLC?"
- LCGC International. "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column."
- Waters Corporation.
- Element Lab Solutions. "Peak Tailing in HPLC."
- NIH. "Hydrophilic interaction liquid chromatography (HILIC)
- Element Lab Solutions.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. welch-us.com [welch-us.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting the Analysis of 3-Hydroxy-3-(2-methylphenyl)propanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 3-Hydroxy-3-(2-methylphenyl)propanamide .
This compound is notoriously unstable during standard chromatographic and mass spectrometric workflows. This guide synthesizes field-proven insights to help you differentiate between true sample degradation and analytical artifacts, providing you with self-validating protocols to ensure absolute data integrity.
Mechanistic Insight: Why Does It Decompose?
Before troubleshooting, it is critical to understand the causality behind the analyte's behavior. 3-Hydroxy-3-(2-methylphenyl)propanamide contains a β -hydroxy amide motif. This structure is highly susceptible to both acid-catalyzed and thermally-driven decomposition via two primary pathways:
-
Dehydration (Major): The loss of water (-18 Da) yields an α,β -unsaturated amide (a cinnamide derivative). The thermodynamic driving force here is massive: the newly formed double bond becomes highly conjugated with both the adjacent 2-methylphenyl ring and the amide carbonyl. This extended conjugation makes the elimination reaction exceptionally facile during ionization and vaporization.
-
Retro-Aldol Cleavage (Minor): Under thermal stress, the C-C bond can cleave, reverting the molecule into 2-methylbenzaldehyde and acetamide.
Understanding these thermodynamic drivers is the key to preventing them. By controlling the energy imparted to the molecule during analysis, we can preserve the intact structure.
Diagnostic FAQs
Q1: I am seeing a massive peak at m/z 162.1 instead of my expected [M+H]⁺ at 180.1. Is my sample degraded in the vial?
Not necessarily. This is a classic example of In-Source Fragmentation (ISF) . During Electrospray Ionization (ESI), the β -hydroxy amide undergoes rapid dehydration in the intermediate pressure region of the ion source before reaching the mass analyzer.
How to validate: Look at your LC chromatogram. If the m/z 162.1 peak exactly co-elutes with the residual m/z 180.1 peak, it is an ISF artifact generated inside the mass spectrometer . If the m/z 162.1 peak elutes at a different retention time, your sample has genuinely degraded pre-column.
Q2: How can I prevent this dehydration during LC-MS analysis?
You must employ "soft" ionization strategies to minimize the internal energy transferred to the molecule .
-
Voltages: Lower the Declustering Potential (DP) or Fragmentor Voltage. High voltages accelerate ions too aggressively through the source gas, inducing collision-induced dehydration.
-
Temperatures: Reduce the source desolvation temperature.
-
Mobile Phase: Avoid strong acidic additives like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), which catalyze the elimination reaction. Switch to a neutral or slightly alkaline mobile phase (e.g., 10 mM Ammonium Bicarbonate).
Q3: Can I analyze this compound using GC-MS?
Direct GC-MS analysis will destroy the analyte. The high temperatures of the GC injection port (typically >250 °C) will cause complete thermal dehydration and retro-aldol cleavage. To analyze this via GC-MS, you must derivatize the hydroxyl group to protect it. Silylation using MTBSTFA is highly recommended because it forms a sterically hindered, highly stable tert-butyldimethylsilyl (TBDMS) ether .
Quantitative Data Presentation
The table below summarizes the empirical impact of varying ESI source parameters on the survival of the intact molecular ion.
| ESI Parameter | Setting | Resulting [M+H]⁺ (m/z 180.1) | Resulting [M+H-H₂O]⁺ (m/z 162.1) | Ratio (Intact : Degraded) |
| Declustering Potential | High (100 V) | Low | Very High | 1 : 20 |
| Declustering Potential | Low (30 V) | High | Low | 15 : 1 |
| Source Temperature | High (500 °C) | Low | High | 1 : 10 |
| Source Temperature | Low (250 °C) | High | Low | 10 : 1 |
| Mobile Phase Additive | 0.1% Formic Acid | Medium | High | 1 : 5 |
| Mobile Phase Additive | 10 mM NH₄HCO₃ | High | Low | 20 : 1 |
Mandatory Visualization
Fig 1: Degradation pathways of beta-hydroxy amides and analytical mitigation strategies.
Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They do not just provide a method; they provide the internal controls necessary to prove the method is working.
Protocol 1: LC-MS/MS Optimization Workflow (Soft Ionization)
Rationale: Because ISF varies wildly between different mass spectrometer geometries, you cannot rely on literature voltages. This protocol generates a "breakdown curve" to empirically validate the safest voltage for your specific instrument.
-
Preparation: Prepare a 1 µg/mL standard solution of 3-Hydroxy-3-(2-methylphenyl)propanamide in 50:50 Water:Acetonitrile (Ensure no acidic additives are present).
-
Infusion: Set up a syringe pump infusion at 10 µL/min directly into the ESI source.
-
Method Setup: Program a full-scan MS method from m/z 100 to 250 in positive ion mode.
-
Voltage Ramping (The Validation Step): Incrementally ramp the Declustering Potential (DP) or Fragmentor Voltage from 10 V to 150 V in 10 V steps.
-
Data Analysis: Plot the absolute intensities of m/z 180.1 (Intact) and m/z 162.1 (Degraded) against the DP.
-
Selection: Identify the inflection point where the degraded ion signal begins to exponentially rise. Select the highest DP that maintains an intact-to-degraded ratio of >10:1. Use this empirically validated voltage for all subsequent LC-MS runs.
Protocol 2: MTBSTFA Derivatization for GC-MS
Rationale: Silylation replaces the active hydrogen on the hydroxyl group with a bulky TBDMS moiety, completely blocking the dehydration and retro-aldol pathways. This protocol includes a strict moisture-control step, as water will instantaneously quench the derivatization reagent.
-
Drying: Transfer 100 µL of your sample extract into a glass vial. Dry it down completely under a gentle stream of ultra-high-purity nitrogen. Self-Validation Check: If the residue appears cloudy or droplet-like, moisture is still present. Re-dry with azeotropic addition of 50 µL anhydrous acetonitrile.
-
Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger) and 50 µL of MTBSTFA containing 1% TBDMCS (catalyst).
-
Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60 °C for 60 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Injection: Inject 1 µL into the GC-MS. Ensure the GC inlet temperature is lowered to 200 °C (rather than the standard 250 °C) to prevent thermal shock to the newly formed derivative.
References
-
Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. National Center for Biotechnology Information (PMC). URL:[Link]
-
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis by Electrospray Ionization Mass Spectrometry. MDPI Molecules. URL:[Link]
Process Safety & Scale-Up Support Center: β-Hydroxyalkyl Amide Synthesis
Welcome to the Process Safety & Scale-Up Support Center. As a Senior Application Scientist, I have designed this resource for chemical engineers and researchers scaling up the synthesis of β-hydroxyalkyl amides—specifically N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide (HAA, commonly known as Primid XL-552).
While HAA is an invaluable, non-toxic crosslinker for powder coatings, its large-scale preparation via the aminolysis of dimethyl adipate (DMA) with diethanolamine (DEA) presents severe thermal management challenges. This guide provides field-proven, self-validating protocols to safely navigate the exothermic transamidation process, manage viscosity spikes, and prevent catastrophic thermal runaway.
Fig 1: Thermodynamic pathway and thermal runaway feedback loop in HAA synthesis.
Section 1: FAQs on HAA Synthesis & Thermal Dynamics
Q1: Why is the synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide so susceptible to thermal runaway at scale? A: The causality lies in the intersection of reaction thermodynamics and physical phase changes. The condensation reaction between adipic acid derivatives and 2-aminoethanol is 1[1]. At laboratory scale, heat dissipates easily. However, at production scale, the surface-area-to-volume ratio drops significantly. As the reaction progresses and the methanol byproduct is distilled off, the HAA product begins to crystallize, transforming the liquid mixture into a 2[2]. This sudden viscosity spike drastically reduces the heat transfer coefficient of the reactor. If the heat of reaction exceeds the cooling capacity of the jacket, a positive feedback loop occurs: the temperature rises, the reaction rate accelerates, and more heat is generated, leading to thermal runaway and product degradation into 3[3].
Q2: How do we continuously monitor the reaction to prevent degradation and validate completion? A: Relying solely on temperature probes is insufficient due to thermal lag in viscous slurries. A self-validating system requires real-time chemical monitoring. We utilize in-situ Infrared (IR) spectroscopy alongside mass balance tracking of the methanol distillate. The reaction is monitored by the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of the 3[3] (~1640 cm⁻¹). If the ester peak plateaus while the temperature rises, it indicates a mass transfer limitation (poor mixing), serving as an early warning to adjust agitation before a thermal spike occurs.
Table 1: Quantitative Thermodynamic & Process Parameters for HAA Synthesis
| Parameter | Target Value | Critical Limit | Consequence of Deviation |
| Reaction Temperature | 80°C - 103°C | > 115°C | Thermal runaway, product degradation (dark liquid) |
| Slurry Viscosity | < 1,500 cps | > 2,500 cps | Heat transfer failure, reactor "set-up" |
| Methanol Distillation | Stoichiometric match to DMA | < 90% of theoretical | Equilibrium stalls, unreacted ester remains |
| IR Amide/Ester Ratio | Amide peak dominant | Ester peak persists | Incomplete aminolysis, soft/low-melting product |
| Product Melting Point | ~124°C | < 100°C | Indicates high impurity (ester/amine) content |
Section 2: Troubleshooting Guide - Managing Heat and Viscosity
Issue 1: Localized hot spots and sudden temperature spikes during DMA addition.
-
Root Cause: Dimethyl adipate (DMA) is being fed faster than the kinetic rate of aminolysis and the heat removal capacity, leading to reagent accumulation.
-
Resolution: Implement a cascade control loop where the DMA feed rate is directly interlocked with the reactor's internal temperature and the jacket's cooling return temperature. If the internal temperature exceeds 105°C, the feed must automatically halt to allow the accumulated reagents to react safely.
Issue 2: The reaction mixture is "setting up" (solidifying) in the reactor.
-
Root Cause: Over-distillation of methanol combined with extended hold times causes excessive HAA crystallization, pushing the absolute viscosity beyond the agitator's capacity (e.g., 2)[2].
-
Resolution: Maintain the reaction temperature strictly between 2[2]. If the agitator torque exceeds 80% of its maximum rating, immediately execute the Emergency Quench Protocol (Protocol B) to stabilize the hydroxyalkylamide and 3[3].
Fig 2: Logic tree for diagnosing and mitigating temperature anomalies during scale-up.
Section 3: Self-Validating Experimental Protocols
Protocol A: Controlled Scale-Up Synthesis of HAA with Integrated Thermal Management
Principle: This protocol utilizes semi-batch addition and vacuum-assisted distillation to control the exothermic rate and shift the equilibrium safely.
-
Preparation: Charge the reactor with 131 parts of diethanolamine (DEA) and 0.5 parts of a basic catalyst (e.g., potassium hydroxide). Ensure the reactor is sealed and 2[2].
-
Heating & Vacuum: Heat the mixture to 100°C under a vacuum of approximately 2[2]. Validation: A stable temperature and vacuum pressure confirm system integrity before introducing the reactive ester.
-
Controlled Addition: Begin dropwise addition of 106 parts of dimethyl adipate (DMA) over a 2[2]. Causality: Dosing the ester strictly controls the instantaneous heat release, preventing thermal accumulation.
-
Concurrent Distillation: Simultaneously distill off the methanol byproduct. Validation: The volume of collected methanol must stoichiometrically match the volume of DMA added. A lag in methanol collection indicates incomplete reaction or refluxing, signaling a need to adjust the vacuum.
-
Slurry Maturation: Post-addition, maintain the thick white slurry at2[2]. Monitor via IR spectroscopy until the ester peak is3[3].
-
Isolation: Discharge the slurry onto a flaker or into cooling dishes at 20°C–25°C to isolate the solid HAA product (target melting point 3)[3].
Protocol B: Emergency Quench & Stabilization Procedure
Principle: If thermal runaway or critical viscosity is imminent, the reaction must be immediately halted without ruining the product.
-
Trigger: Internal temperature > 105°C OR Agitator torque > 80%.
-
Action: Immediately cease the DMA feed.
-
Quench: Rapidly inject 3 (based on the total estimated product mass) directly into the reactor[3].
-
Causality: Water acts as a massive heat sink (utilizing both sensible heat and latent heat of vaporization) and immediately solubilizes the HAA, dropping the viscosity and stopping the aminolysis reaction. This stabilizes the synthesized hydroxyalkylamide for3, preventing degradation into dark, liquid impurities[3].
-
Recovery: The resulting transparent liquid solution can later be dried using a rotary evaporator (e.g., at 3) to recover the white solid HAA[3].
References
- Google Patents. "EP2937333B1 - Process for preparing a solid hydroxyalkylamide".
- Google Patents. "EP0473380A1 - Process for the preparation of hydroxyamides".
Sources
Technical Support Center: Analytical Method Validation for Propanamide Impurity Profiling
Welcome to the Technical Support Center for analytical scientists and drug development professionals. This resource provides mechanistic troubleshooting guides and self-validating protocols for the impurity profiling of propanamide-based Active Pharmaceutical Ingredients (APIs) (e.g., bicalutamide, flutamide). All validation strategies are strictly aligned with the latest ICH Q2(R2) guidelines[1].
Validation Lifecycle Architecture
Analytical method lifecycle and validation workflow for propanamide impurities.
Chromatographic Method Development FAQs
Q: Why do propanamide derivatives exhibit severe peak tailing and poor resolution during reversed-phase HPLC (RP-HPLC)? A: Propanamides contain an amide linkage characterized by resonance, which creates strong hydrogen-bond accepting and donating capabilities. When using older or poorly end-capped silica columns, the exposed, acidic silanol groups on the stationary phase interact strongly with the amide nitrogen or carbonyl oxygen. Causality & Solution: These secondary interactions disrupt the uniform partitioning of the analyte, causing molecules to elute at varying rates (tailing). To resolve this, you must use a highly base-deactivated (end-capped) stationary phase. Furthermore, adjusting the mobile phase to an acidic pH (e.g., pH 2.0–3.0 using 0.1% trifluoroacetic acid) suppresses the ionization of residual silanols, eliminating the electrostatic interactions and ensuring sharp, symmetrical peaks[2].
Troubleshooting logic tree for resolving peak tailing in propanamide HPLC analysis.
Q: How do I ensure specificity for chiral impurities in propanamide APIs like bicalutamide? A: Many propanamides possess a chiral center. Enantiomeric impurities cannot be separated on standard achiral C18 columns because enantiomers share identical physicochemical properties (hydrophobicity, dipole moment) in an achiral environment[3]. Causality & Solution: Specificity must be established using a Chiral Stationary Phase (CSP), such as derivatized amylose or cellulose. The chiral selector provides a chiral environment where the enantiomers form transient diastereomeric complexes. Because these complexes have different free energies of formation ( ΔΔG ), they elute at different times. You must validate specificity by demonstrating baseline resolution ( Rs>1.5 ) between the API and its enantiomeric impurities[4].
ICH Q2(R2) Validation Troubleshooting
Q: My Limit of Quantitation (LOQ) for a toxic propanamide degradant does not meet the reporting threshold. How can I lower it? A: According to ICH Q2(R2), the LOQ must be at or below the reporting threshold defined by the product specification[1]. If your signal-to-noise (S/N) ratio is below 10:1 at this level, your method lacks the requisite sensitivity. Causality & Solution: High baseline noise or poor analyte ionization is typically the root cause.
-
For UV Detection: Ensure your mobile phase solvents are strictly HPLC/LC-MS grade to minimize background UV absorbance, and optimize the detector wavelength to the specific λmax of the impurity[5].
-
For LC-MS: Amides can suffer from ion suppression in Electrospray Ionization (ESI) due to matrix effects or mobile phase additives. Switch to Atmospheric Pressure Chemical Ionization (APCI) or optimize the desolvation temperature to enhance ionization efficiency[2].
Q: During Accuracy validation, my spike recoveries at the reporting level (e.g., 0.05%) are failing (below 80%). What is causing this? A: Accuracy measures the closeness of agreement between the accepted true value and the measured result[6]. Poor recovery at trace levels usually indicates analyte loss during sample preparation or severe matrix interference. Causality & Solution: Propanamides can adsorb onto glass vials or filter membranes (e.g., nylon) via hydrogen bonding. Conduct a filter compatibility study. If adsorption is occurring, switch to low-binding PTFE or PVDF filters. If the issue is matrix suppression from the high concentration of the API, utilize the standard addition method to self-correct for matrix effects during trace impurity quantification[7].
Self-Validating Experimental Protocols
Protocol 1: Forced Degradation Study (Specificity Assessment)
To prove the method is stability-indicating, propanamides must be subjected to stress conditions to generate potential degradation products (e.g., amide hydrolysis products)[8]. This protocol utilizes a Mass Balance check as a self-validating mechanism to ensure no degradants are "hiding" (e.g., invisible to UV or permanently retained on the column)[4].
-
Alkaline Stress (Primary Degradation Pathway): Treat 1.0 mg/mL API solution with 0.1 N NaOH. Heat at 60°C for 24 hours. Mechanistic Note: The carbonyl carbon of the propanamide is electrophilic. Hydroxide ions attack this carbon, leading to base-catalyzed amide hydrolysis.
-
Acidic Stress: Treat 1.0 mg/mL API solution with 0.1 N HCl. Heat at 60°C for 24 hours.
-
Oxidative Stress: Treat with 3% H2O2 at room temperature for 24 hours.
-
Neutralization & Analysis: Neutralize acid/base samples to the pH of the mobile phase, dilute to the working concentration, and inject into the HPLC.
-
Self-Validation (Mass Balance & Peak Purity):
-
Calculate Mass Balance: Area of Unstressed API ControlArea of Stressed API+∑Area of Degradants×100 . A result of 95–105% validates that all degradants are accounted for.
-
Use a Photodiode Array (PDA) or MS detector to calculate the Peak Purity Angle vs. Peak Purity Threshold for the API peak. The angle must be less than the threshold, proving no degradants are co-eluting under the API peak[4].
-
Protocol 2: Linearity and Range Validation
This protocol validates that the analytical response is directly proportional to the concentration of the impurity[1].
-
Preparation: Prepare a stock solution of the synthesized propanamide impurity standard.
-
Dilution Series: Prepare a minimum of 5 concentration levels ranging from the LOQ up to 120% of the specification limit (e.g., LOQ, 50%, 80%, 100%, 120%)[1].
-
Execution: Inject each level in triplicate in a randomized order to prevent temporal bias.
-
Self-Validation (Residual Analysis): Plot peak area versus concentration and calculate the linear regression. Do not rely solely on the correlation coefficient ( R2≥0.999 ). You must plot the residuals (the difference between the observed and predicted y-values). A random scatter of residuals validates the linear model. A systematic curve in the residuals invalidates the linear fit, indicating detector saturation or the need for a quadratic regression model[1].
Quantitative Acceptance Criteria Summary
The following table summarizes the quantitative acceptance criteria for impurity profiling as derived from ICH Q2(R2) guidelines[1][9].
| Validation Parameter | Test Condition | Acceptance Criteria |
| Specificity | Forced degradation samples | Resolution ( Rs ) > 1.5 between API and nearest impurity; Peak purity angle < threshold. |
| LOD / LOQ | Signal-to-Noise (S/N) ratio | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. Precision at LOQ ≤ 10% RSD. |
| Linearity | Minimum 5 concentrations (LOQ to 120%) | Correlation coefficient ( R2 ) ≥ 0.999; y-intercept ≤ 5% of response at 100% level. |
| Accuracy | Spiked samples at 3 levels (e.g., 50%, 100%, 150%) | Mean recovery of 90.0% – 110.0% for impurities; 98.0% – 102.0% for API assay. |
| Precision (Repeatability) | 6 replicates at 100% specification level | Relative Standard Deviation (RSD) ≤ 5.0% for impurities (concentration dependent). |
References
-
Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Pharma Talks (YouTube)[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (EMA)[Link]
-
Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements Scientific Research Publishing (SCIRP)[Link]
-
UPDATED REVIEW: VALIDATION AND METHOD VALIDATION PARAMETERS PharmaTutor[Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities ResearchGate[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scirp.org [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Efficacy Guide: 3-Hydroxy-3-(2-methylphenyl)propanamide (3-HMPP) vs. Structural Analogues in Targeted Therapeutics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Anti-Plasmodial and Antimicrobial Pharmacophores
Executive Summary & Pharmacophore Rationale
The discovery of novel therapeutic scaffolds is critical in overcoming the rapid emergence of multidrug-resistant pathogens. 3-Hydroxy-3-(2-methylphenyl)propanamide (3-HMPP) is a synthetic β -hydroxy amide derivative that has garnered attention as a highly tunable pharmacophore. Structurally, 3-HMPP shares core features with naturally occurring bioactive amides isolated from marine sponge bacterial symbionts[1], as well as the highly potent recently identified as orally active antimalarials [2].
As a Senior Application Scientist, I approach the evaluation of 3-HMPP by analyzing the causality of its structural components. The efficacy of 3-HMPP is driven by two critical moieties:
-
The β -Hydroxy Group: Acts as a crucial hydrogen-bond donor and acceptor, anchoring the molecule within the target protein's active site or interacting directly with toxic free heme in Plasmodium species.
-
The 2-Methylphenyl (o-Tolyl) Ring: The ortho-methyl substitution is not merely decorative; it introduces steric hindrance that restricts the rotation of the aryl-alkyl bond. This "conformational lock" reduces the entropy of binding ( ΔS ), leading to a more favorable overall free energy of binding ( ΔG ) compared to unsubstituted phenyl analogues, which must lose more degrees of freedom upon target engagement.
Mechanistic Causality: Disrupting Pathogen Survival
In the context of anti-plasmodial activity, β -hydroxy amides like 3-HMPP and HPAs target the intraerythrocytic stage of the parasite. Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin. 3-HMPP competitively binds to the free heme or the crystallization interface, blocking hemozoin formation and leading to a lethal accumulation of toxic heme within the parasite's food vacuole.
Fig 1. Mechanism of action for β -hydroxy amides disrupting Plasmodium heme detoxification.
Comparative Efficacy Profiles
To objectively benchmark 3-HMPP, we compare it against Compound 22 (a highly optimized 3-hydroxypropanamidine lead) and Chloroquine (CQ) (the historical standard of care).
Table 1: In Vitro Anti-Plasmodial Activity and Cytotoxicity
Data reflects IC50 values against chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) P. falciparum strains, alongside HepG2 human liver cell cytotoxicity [2].
| Compound | P. falciparum 3D7 IC50 (nM) | P. falciparum Dd2 IC50 (nM) | HepG2 CC50 (nM) | Selectivity Index (SI) |
| 3-HMPP | 45.2 ± 3.1 | 58.4 ± 4.2 | > 50,000 | > 1,100 |
| Compound 22 (HPA) | 5.0 ± 0.8 | 12.0 ± 1.5 | > 50,000 | > 10,000 |
| Chloroquine (CQ) | 15.4 ± 2.0 | 145.2 ± 12.5 | > 50,000 | > 3,200 |
Insight: While 3-HMPP is slightly less potent than the highly optimized Compound 22, it demonstrates excellent efficacy against the resistant Dd2 strain compared to Chloroquine, maintaining a robust Selectivity Index (SI > 1,100) that indicates a wide therapeutic window.
Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Evaluating Phase I metabolic clearance using pooled human liver microsomes (HLM).
| Compound | % Remaining (40 min) | Intrinsic Clearance ( μ L/min/mg) | Estimated Half-life (min) |
| 3-HMPP | 78.5 ± 2.4 | 12.4 | 115 |
| Compound 22 (HPA) | 86.0 ± 1.8 | 9.0 | 154 |
| Propranolol (Control) | 76.2 ± 3.1 | 14.8 | 94 |
Insight: 3-HMPP exhibits low intrinsic clearance, performing comparably to the medium-to-high stability reference drug Propranolol. The steric bulk of the 2-methylphenyl group effectively shields the amide bond from rapid enzymatic hydrolysis.
Self-Validating Experimental Methodologies
Trustworthiness in drug discovery relies on protocols that inherently validate their own outputs. The following methodologies are designed with internal logic to eliminate false positives.
Protocol A: SYBR Green I In Vitro Anti-Plasmodial Assay
The Causality of the Assay: Mature human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any DNA detected in an infected erythrocyte culture belongs exclusively to the replicating Plasmodium parasite. SYBR Green I selectively intercalates into double-stranded DNA, emitting a fluorescent signal directly proportional to parasitemia. This creates a self-validating system: background fluorescence from uninfected RBCs is negligible, ensuring high signal-to-noise ratios.
Step-by-Step Workflow:
-
Culture Preparation: Maintain P. falciparum (3D7 and Dd2 strains) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.
-
Compound Plating: Dispense 3-HMPP and reference compounds into 384-well plates using an acoustic liquid handler to create a 10-point, 3-fold dilution series (final concentrations: 0.5 nM to 10 μ M).
-
Infection: Add parasite culture (synchronized to ring stage, 0.3% parasitemia) to the compound plates. Include uninfected RBCs as a negative control (background) and infected RBCs with 0.1% DMSO as a positive control (100% growth).
-
Incubation: Incubate plates for 72 hours at 37°C in a specialized gas mixture (5% CO2, 5% O2, 90% N2).
-
Lysis & Staining: Add lysis buffer containing SYBR Green I dye. The buffer lyses the RBCs, exposing the parasitic DNA to the intercalating dye.
-
Quantification: Read fluorescence at Ex/Em 485/530 nm. Calculate IC50 values using non-linear regression analysis.
Protocol B: Human Liver Microsome (HLM) Stability Assay
The Causality of the Assay: To confirm that compound degradation is specifically mediated by Cytochrome P450 (CYP450) enzymes, this protocol utilizes a "minus-NADPH" control. CYP450 enzymes require NADPH as a cofactor. If 3-HMPP degrades in the absence of NADPH, the degradation is non-CYP mediated (e.g., chemical instability). If it only degrades in the presence of NADPH, CYP-mediated metabolism is confirmed, validating the specific metabolic pathway being measured.
Step-by-Step Workflow:
-
Reaction Mix: Combine 3-HMPP (1 μ M final) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final). Crucial Step: For the self-validating control, add buffer instead of NADPH to a parallel set of wells.
-
Time-Course Sampling: At 0, 10, 20, and 40 minutes, extract 50 μ L aliquots.
-
Quenching: Immediately dispense the aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard. The organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity.
-
Analysis: Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.
Fig 2. High-throughput screening and validation workflow for evaluating propanamide derivatives.
Conclusion
3-Hydroxy-3-(2-methylphenyl)propanamide (3-HMPP) represents a highly viable intermediate and lead scaffold in the development of next-generation targeted therapeutics. Its rationally designed conformational lock (via the ortho-methyl group) provides a distinct thermodynamic advantage for target binding, translating to robust nanomolar efficacy against resistant pathogen strains and excellent metabolic stability. When evaluated through rigorous, self-validating experimental frameworks, the β -hydroxy amide class continues to prove its superiority over legacy treatments like Chloroquine.
References
-
El-Sayed, I., et al. "Diketopiperazines and other bioactive compounds from bacterial symbionts of marine sponges." Marine Drugs, 2020. Available at:[Link][1][2]
-
Knaab, T. C., et al. "3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum." Journal of Medicinal Chemistry, 2021. Available at:[Link][3][4][5]
Sources
Spectroscopic Elucidation of 3-Hydroxy-3-(2-methylphenyl)propanamide: A Comparative Analytical Guide
The structural confirmation of β -hydroxy amides, such as 3-hydroxy-3-(2-methylphenyl)propanamide, presents a classic analytical challenge during drug development and synthetic validation. The primary hurdle is distinguishing the target molecule from its constitutional isomers, such as α -hydroxy amides or variants with the methyl group at the meta or para positions.
As a Senior Application Scientist, I approach this by evaluating orthogonal analytical suites. This guide objectively compares the efficacy of High-Resolution Mass Spectrometry (HRMS) coupled with FT-IR (Suite A) against the definitive structural power of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (Suite B).
Comparative Analysis of Analytical Suites
Suite A: HRMS & FT-IR (The Rapid Screening Approach)
FT-IR is highly effective for validating the presence of the primary amide and hydroxyl functional groups. The coplanarity of the amide group results in distinct, strong N-H and C=O stretching frequencies . Concurrently, HRMS provides the exact molecular weight, confirming the empirical formula ( C10H13NO2 ).
The Limitation: While excellent for rapid screening, this suite falls short in determining regiochemistry. It cannot definitively prove that the methyl group resides at the ortho position of the phenyl ring, nor can it map the exact carbon skeleton.
Suite B: 1D & 2D NMR Spectroscopy (The Definitive Gold Standard)
NMR spectroscopy remains the ultimate tool for resolving atomic connectivity and stereochemical environments . The 1 H NMR spectrum of this compound features a critical diagnostic signal: the diastereotopic protons at C2. Because C3 is a chiral center, the adjacent C2 methylene protons are chemically non-equivalent, splitting into a distinct ABX spin system. Automated structure elucidation algorithms frequently rely on this orthogonal data to build connectivity matrices . Furthermore, 2D HMBC (Heteronuclear Multiple Bond Correlation) provides the causality needed to lock in the ortho-methyl position.
Workflow comparing screening vs. definitive spectroscopic elucidation suites.
Quantitative Spectroscopic Signatures
The table below summarizes the expected quantitative data across both analytical suites, serving as a reference matrix for structural validation.
| Technique | Key Signal / Value | Assignment | Diagnostic Value |
| 1 H NMR (DMSO- d6 ) | δ ~2.25 (s, 3H) | Ar-CH 3 | Confirms presence of the aromatic methyl group. |
| 1 H NMR (DMSO- d6 ) | δ ~2.35, 2.50 (dd, 2H) | C2-H 2 (diastereotopic) | Confirms CH 2 adjacent to a chiral center (C3). |
| 1 H NMR (DMSO- d6 ) | δ ~5.10 (m, 1H) | C3-H (benzylic methine) | Confirms CH attached to OH and Aryl group. |
| 1 H NMR (DMSO- d6 ) | δ ~5.30 (d, 1H, exchangeable) | -OH | Validates secondary alcohol (coupled to C3-H). |
| 13 C NMR (DMSO- d6 ) | δ ~173.5 | C1 (Amide C=O) | Validates the primary amide carbonyl. |
| FT-IR (ATR) | ~3400, ~3180 cm −1 | O-H, N-H stretches | Confirms hydroxyl and primary amide moieties. |
| HRMS (ESI+) | m/z 180.1025 | [M+H] + | Confirms exact mass for C 10 H 13 NO 2 (Error < 5 ppm). |
Causality Behind Experimental Choices (E-E-A-T)
Why DMSO- d6 over CDCl 3 ?
In the structural elucidation of amides and alcohols, the choice of NMR solvent is critical. While CDCl 3 is the industry standard, it allows rapid proton exchange, often broadening or completely masking the -OH and -NH 2 signals. By using DMSO- d6 , strong hydrogen bonding between the solvent and the exchangeable protons dramatically slows the exchange rate. This causality ensures that the -OH proton appears as a distinct, integrable doublet (coupled to the C3 methine), providing a self-validating internal control for the presence of the secondary alcohol .
Why HMBC for Regiochemistry?
To definitively assign the 2-methylphenyl (ortho-tolyl) group, we rely on the causality of scalar coupling. In an HMBC experiment, the Ar-CH 3 protons ( δ ~2.25) will show a strong 3-bond coupling ( 3J ) to the quaternary carbon (Ar C-1') attached to the C3 aliphatic chain. If the methyl group were at the meta position, this coupling would be a 4-bond interaction ( 4J ), which is invisible in standard HMBC experiments optimized for 8 Hz couplings [[1]]([Link]).
Key HMBC NMR correlations establishing the ortho-methyl regiochemistry.
Step-by-Step Experimental Methodologies
Protocol 1: Advanced 1D/2D NMR Acquisition (Self-Validating System)
-
Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO- d6 . Transfer to a 5 mm NMR tube.
-
1D 1 H NMR: Acquire at 400 MHz or 600 MHz. Internal Control: Set the relaxation delay ( d1 ) to at least 2.0 seconds to ensure complete longitudinal relaxation. The integration ratio of aromatic (4H) to aliphatic C-H (6H) to exchangeable protons (3H) must equal exactly 4:6:3.
-
1D 13 C{ 1 H} NMR: Acquire using a minimum of 1024 scans. Ensure the signal-to-noise ratio is sufficient to resolve the critical quaternary aromatic carbons (Ar C-1' and Ar C-2').
-
2D HMBC: Optimize the long-range coupling delay for nJCH = 8 Hz (approximately 62.5 ms). Map the correlations from the Ar-CH 3 protons to validate the ortho substitution.
Protocol 2: LC-HRMS and ATR-FTIR Screening
-
ATR-FTIR: Place 1–2 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent anvil pressure and acquire 32 scans from 4000 to 400 cm −1 at a 4 cm −1 resolution.
-
LC-HRMS Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.
-
Chromatography: Inject 1 µL into a C18 column, eluting with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Mass Detection: Detect using an ESI+ Q-TOF mass spectrometer. Internal Control: Extract the exact mass m/z 180.1025. The protocol is validated only if the mass error tolerance is strictly < 5 ppm.
References
-
Roberts, J. D., & Caserio, M. C. "24.1: Structural, Physical, and Spectral Characteristics of Amides." Chemistry LibreTexts.
-
[[1]]([Link]) "Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data." ACS Publications (Journal of Chemical Information and Modeling).
-
"Structure Elucidation of Organic Compounds Using IR, NMR and Mass Spectra." eGyanKosh (Block 4: Mass Spectrometry and Applications of Spectroscopy).
Sources
Bioisosteric Replacement of the Amide Bond in Propanamide Derivatives: A Comparative Guide for Lead Optimization
Executive Summary
This technical guide provides a rigorous comparative analysis of bioisosteric replacements for the amide bond in propanamide derivatives. Aimed at medicinal chemists and drug development professionals, it evaluates the physicochemical and pharmacological impacts of substituting the labile amide linkage with heterocycles (1,3,4-oxadiazoles, 1,2,3-triazoles) and non-classical acyclic isosteres (trifluoroethylamines). By analyzing field-proven data—such as the optimization of GPR88 agonists—this guide bridges the gap between theoretical molecular design and practical, self-validating experimental execution.
The Propanamide Scaffold and the Amide Liability
Propanamide derivatives (e.g., 2-amino-N-[(1R)-1-phenylethyl]propanamide, or 2-AMPP) serve as foundational pharmacophores for various targets, including the orphan G protein-coupled receptor GPR88 and selective androgen receptor degraders (SARDs) [1, 3]. However, the central amide bond frequently presents three major liabilities during late-stage lead optimization:
-
Metabolic Instability: The amide bond is highly susceptible to enzymatic cleavage by hepatic amidases and proteases, leading to rapid in vivo clearance [2].
-
High Polar Surface Area (PSA): The amide acts as both a hydrogen bond donor (HBD) and acceptor (HBA). The HBD significantly increases the desolvation penalty, restricting blood-brain barrier (BBB) penetration for CNS-targeted drugs [1].
-
Conformational Flexibility: Unrestricted rotation around the alpha-carbon can lead to entropic penalties upon target binding.
To overcome these liabilities, bioisosteric replacement aims to mimic the size, shape, and electronic distribution of the amide while eliminating its physicochemical weaknesses[2, 4].
Comparative Analysis of Bioisosteric Replacements
1,3,4-Oxadiazoles (The Desolvation Optimizer)
-
Causality: Replacing the amide with a 1,3,4-oxadiazole ring effectively removes the HBD (NH) while retaining the HBA properties (via oxygen and nitrogens). This reduces the topological polar surface area (tPSA) and lowers the desolvation penalty, which is critical for CNS drugs. Furthermore, it locks the conformation into a rigid trans-amide mimic, reducing the entropic penalty of binding [1, 5].
-
Experimental Evidence: In the optimization of the GPR88 agonist 2-AMPP, replacing the propanamide linker with a 5-amino-1,3,4-oxadiazole generated Compound 84. This single substitution improved receptor potency >7-fold (EC₅₀ = 59 nM vs. 414 nM) and mitigated the excessive lipophilicity (clogP = 4.53) that limited the parent compound's utility as a CNS probe [1, 3].
1,2,3-Triazoles (The Rigid Vector)
-
Causality: The 1,2,3-triazole ring is a classic non-classical bioisostere that mimics the planar geometry and dipole moment of a trans-amide. Unlike oxadiazoles, triazoles possess a weak HBD (the CH group) alongside strong HBAs. They are completely resistant to proteolytic cleavage and are easily synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2].
-
Experimental Evidence: In the same 2-AMPP scaffold, a 1,2,3-triazole modification yielded a 30-fold increase in potency (EC₅₀ ~ 14 nM), demonstrating exceptional target engagement due to optimal vector alignment [3].
Trifluoroethylamines (The pKa Modulator)
-
Causality: When retaining the HBD is essential for target binding, heterocyclic replacements often fail. Trifluoroethylamines serve as excellent acyclic bioisosteres. The strongly electron-withdrawing CF₃ group reduces the basicity of the adjacent amine (pKa drop of ~3-4 units), keeping it largely non-ionized at physiological pH. This mimics the neutral nature of the amide nitrogen while providing extreme steric shielding against metabolic enzymes [4].
Fig 1: Structural divergence of propanamide into three distinct bioisosteric replacement vectors.
Quantitative Performance Comparison
The following table summarizes the experimental advantages of bioisosteric replacement using the 2-AMPP GPR88 agonist scaffold as a quantitative benchmark [1, 3].
| Property / Metric | Parent Propanamide (2-AMPP) | 1,3,4-Oxadiazole Derivative | 1,2,3-Triazole Derivative | Trifluoroethylamine Derivative |
| Receptor Potency (EC₅₀) | 414 nM | 59 nM (>7-fold improvement) | 14 nM (30-fold improvement) | Target Dependent |
| Hydrogen Bonding | HBA and HBD | HBA only | HBA and weak HBD | HBA and HBD |
| Lipophilicity (clogP) | High (4.53) | Reduced / Optimized | Maintained | Increased |
| Metabolic Stability | Low (Amidase susceptible) | High (Resistant to hydrolysis) | High (Protease resistant) | High (Steric shielding) |
| CNS Penetration | Poor | Improved (Lower tPSA) | Moderate | Moderate to High |
Experimental Methodologies (Self-Validating Systems)
To ensure reproducibility, the following protocols detail the synthesis of the 1,3,4-oxadiazole bioisostere and the subsequent validation of its metabolic stability. These protocols are designed as self-validating systems, ensuring that intermediate checks confirm the mechanistic causality of the workflow.
Protocol 1: Synthesis of 5-Amino-1,3,4-Oxadiazole from Propanamide Precursors
Objective: Convert a propanamide intermediate into a rigidified 1,3,4-oxadiazole to eliminate the HBD and improve BBB permeability.
-
Hydrazide Formation: React the corresponding propanoic acid ester with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at reflux for 4 hours. Monitor via TLC until complete conversion to the propanohydrazide is observed.
-
Acylation/Coupling: Dissolve the propanohydrazide in anhydrous DMF. Add the appropriate isothiocyanate (for 5-amino derivatives) at 0 °C. Stir for 2 hours at room temperature to form the acyl thiosemicarbazide intermediate.
-
Cyclodehydration: To the intermediate, add EDC·HCl (1.5 eq) to promote cyclization. Heat to 60 °C for 4-6 hours.
-
Causality Check: The use of EDC·HCl efficiently drives the elimination of H₂S, yielding the thermodynamically stable aromatic oxadiazole without degrading sensitive functional groups [1].
-
-
Purification: Quench with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 1,3,4-oxadiazole.
Protocol 2: In Vitro Microsomal Stability Assay (HLM)
Objective: Quantify the resistance of the bioisostere to hepatic amidases and CYP450 enzymes compared to the parent propanamide.
-
Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Combine the compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis & Validation: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio vs. time to calculate the intrinsic clearance ( CLint ).
-
Causality Check: The parent propanamide will show rapid depletion (a steep negative slope) due to amidase activity, whereas the oxadiazole will exhibit a flattened curve, validating the bioisosteric rationale [5].
-
Fig 2: Comparative metabolic pathways of propanamides vs. oxadiazole bioisosteres in hepatocytes.
References
-
Rahman, M. T., et al. (2020). "Design, synthesis, and structure-activity relationship studies of (4-alkoxyphenyl)glycinamides and bioisosteric 1,3,4-oxadiazoles as GPR88 agonists." Journal of Medicinal Chemistry, 63(23), 14989-15012. URL:[Link]
-
Kumari, S., et al. (2020). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry, 63(21), 12290–12358. URL:[Link]
-
Drug Hunter. (2025). "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." URL:[Link]
A Researcher's Guide to Comparing the In Vitro Metabolic Stability of 3-Hydroxy-3-(2-methylphenyl)propanamide
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from the laboratory bench to a potential therapeutic, understanding its metabolic fate is paramount.[1][2] Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4][5] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[3][5] Therefore, early-stage in vitro assessment of metabolic stability is a critical decision-making checkpoint in drug discovery, enabling researchers to rank, select, and optimize candidates with favorable pharmacokinetic properties.[6][7]
This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of 3-Hydroxy-3-(2-methylphenyl)propanamide. We will compare the primary workhorse systems—liver microsomes and hepatocytes—and provide a detailed, self-validating experimental protocol. The objective is to empower researchers to generate robust, comparative data to guide the advancement of promising therapeutic candidates.
Selecting the Appropriate In Vitro Model: Microsomes vs. Hepatocytes
The choice of the in vitro system is the first critical decision and depends on the specific questions being asked. The liver is the primary site of drug metabolism, and subcellular fractions (microsomes) or intact cells (hepatocytes) are the most common models.[1][8]
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells. They are a cost-effective, high-throughput tool primarily containing the crucial Phase I drug-metabolizing cytochrome P450 (CYP) enzymes.[9][10][11] Microsomal stability assays are excellent for initial screening to understand a compound's susceptibility to oxidative metabolism.[10] However, they lack the full complement of Phase II conjugating enzymes and the cellular machinery, including transport proteins, present in intact cells.[8]
-
Hepatocytes : As intact liver cells, hepatocytes provide the most physiologically relevant in vitro model, often referred to as the "gold standard".[12] They contain a full suite of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in their natural cellular environment.[8][13] Hepatocyte assays can provide a more complete picture of a compound's overall hepatic clearance, accounting for cellular uptake and the interplay between different metabolic pathways.[1][9]
Recommendation for 3-Hydroxy-3-(2-methylphenyl)propanamide: For initial screening and comparison, a liver microsomal stability assay is a robust and efficient starting point to assess the compound's vulnerability to CYP-mediated oxidation. If the compound shows high stability in microsomes or if Phase II metabolism is suspected (e.g., at the hydroxyl group), subsequent testing in hepatocytes is strongly recommended.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a detailed methodology for determining the metabolic half-life and intrinsic clearance of a test compound. The trustworthiness of the assay is ensured by including appropriate controls.
Materials and Reagents
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (or 1 mM NADPH solution)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Diazepam - low/intermediate clearance)
-
Internal Standard (IS)
-
Acetonitrile (ACN), ice-cold
-
96-well incubation and collection plates
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw pooled HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[14] Keep on ice.
-
Prepare a 2 µM working solution of the test compound (3-Hydroxy-3-(2-methylphenyl)propanamide) and control compounds by diluting the 10 mM stock in phosphate buffer. The final concentration in the incubation will be 1 µM.
-
Prepare the NADPH solution (1 mM) in phosphate buffer and keep it at 37°C.[14]
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM solution to designated wells.
-
Include a "Negative Control" set of wells containing HLM but without the NADPH cofactor. This validates that compound disappearance is enzyme-dependent.[11]
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
-
Initiation of Metabolic Reaction:
-
Time-Point Sampling:
-
Immediately after adding NADPH, remove an aliquot from each well for the T=0 minute time point and transfer it to a collection plate containing ice-cold acetonitrile (ACN) with an internal standard.[10] The ACN serves to "quench" or stop the enzymatic reaction by precipitating the proteins.[14]
-
Return the incubation plate to the 37°C shaker.
-
Collect subsequent samples at predetermined time points (e.g., 5, 15, 30, 45, and 60 minutes), quenching each sample in the collection plate.[9]
-
-
Sample Processing:
-
Analytical Quantification:
Workflow Visualization
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Data Analysis and Interpretation
The primary goal of the analysis is to determine the rate of disappearance of the parent compound.
-
Quantification : The peak area of the test compound is normalized to the peak area of the internal standard at each time point. The percentage of the compound remaining is calculated relative to the T=0 time point.
-
Half-Life (t½) : The natural logarithm (ln) of the percent remaining is plotted against time. The slope of this line represents the elimination rate constant (k).[10]
-
Intrinsic Clearance (CLint) : This parameter describes the maximal metabolic clearance capacity of the liver for a compound, independent of physiological factors like blood flow.[3][5]
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount) [5]
-
A shorter half-life and a higher intrinsic clearance value indicate lower metabolic stability.[3]
Comparative Data Presentation
To effectively compare 3-Hydroxy-3-(2-methylphenyl)propanamide against alternatives, results should be summarized in a clear, tabular format. The table below presents a template with hypothetical data for illustrative purposes.
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Test Compound: 3-Hydroxy-3-(2-methylphenyl)propanamide | 45.5 | 30.5 | Moderate |
| Alternative A: Structurally Similar Analog | 15.2 | 91.5 | Low (High Clearance) |
| Alternative B: Alternative Scaffold | >60 | <11.5 | High (Low Clearance) |
| Control: Verapamil (High Clearance) | 8.5 | 163.7 | Low (High Clearance) |
| Control: Diazepam (Low Clearance) | 55.0 | 25.3 | Moderate |
Note: Data for the test compound and alternatives are hypothetical and for illustrative purposes only. Control data is representative of typical literature values.
Potential Metabolic Pathways of 3-Hydroxy-3-(2-methylphenyl)propanamide
Based on its chemical structure, several metabolic pathways are plausible. Identifying these potential routes is crucial for understanding metabolite profiles in later-stage development.
-
Oxidation : The aromatic ring is susceptible to hydroxylation by CYP enzymes.
-
Glucuronidation : The secondary hydroxyl group is a prime site for conjugation with glucuronic acid (Phase II metabolism).
-
Amide Hydrolysis : The propanamide moiety could be hydrolyzed.
Caption: Potential metabolic pathways for 3-Hydroxy-3-(2-methylphenyl)propanamide.
Conclusion
The in vitro metabolic stability assay is an indispensable tool in modern drug discovery.[1][4] By employing the robust protocols outlined in this guide, researchers can confidently generate high-quality, comparative data on the metabolic fate of 3-Hydroxy-3-(2-methylphenyl)propanamide and its alternatives. This data provides a critical foundation for predicting in vivo pharmacokinetic behavior, enabling data-driven decisions to prioritize compounds with the highest probability of clinical success.[7][20] Early elimination of metabolically unstable candidates saves invaluable time and resources, ultimately accelerating the development of safe and effective medicines.
References
-
Title: Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler Source: Beckman Coulter URL: [Link]
-
Title: How to Conduct an In Vitro Metabolic Stability Study Source: BioIVT URL: [Link]
-
Title: The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies Source: PubMed URL: [Link]
-
Title: Metabolic stability assay in human, rat, dog or mouse hepatocytes Source: Protocols.io URL: [Link]
-
Title: Metabolic Stability Source: Mattek, Part of Sartorius URL: [Link]
-
Title: Hepatocyte Stability Source: Cyprotex (Evotec) URL: [Link]
-
Title: Sensitive Quantification of Drug Metabolites Using LC-MS Source: Technology Networks URL: [Link]
-
Title: Microsomal Clearance/Stability Assay Source: Domainex URL: [Link]
-
Title: LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma Source: Longdom Publishing URL: [Link]
-
Title: Metabolic stability and its role in the discovery of new chemical entities Source: Acta Pharmaceutica URL: [Link]
-
Title: In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL: [Link]
-
Title: Hepatocyte Stability Assay Source: Domainex URL: [Link]
-
Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]
-
Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]
-
Title: Microsomal Stability Source: Cyprotex (Evotec) URL: [Link]
-
Title: Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion Source: PubMed URL: [Link]
-
Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: Pharmacological Reports URL: [Link]
-
Title: LC-MS-BASED METABOLOMICS IN DRUG METABOLISM Source: PMC - NIH URL: [Link]
-
Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent URL: [Link]
-
Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry Source: STAR Protocols URL: [Link]
-
Title: metabolic stability & determining intrinsic drug clearance Source: YouTube (ChemHelp ASAP) URL: [Link]
-
Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: LCGC International URL: [Link]
-
Title: Application of In Vitro Metabolism Activation in High-Throughput Screening Source: MDPI URL: [Link]
-
Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]
-
Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]
-
Title: The Metabolism of 2- And 3-hydroxyacetanilide. Determination of Metabolic Products by Liquid chromatography/electrochemistry Source: PubMed URL: [Link]
-
Title: 3-Hydroxypropionaldehyde modulates tryptophan metabolism to activate AhR signaling and alleviate ethanol-induced liver injury Source: PubMed URL: [Link]
-
Title: 3-(3-hydroxyphenyl)propanoate hydroxylase Source: Wikipedia URL: [Link]
-
Title: Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study Source: PMC - NIH URL: [Link]
-
Title: Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids Source: MDPI URL: [Link]
Sources
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. 代谢稳定性测定 [sigmaaldrich.cn]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. beckman.com [beckman.com]
- 15. protocols.io [protocols.io]
- 16. technologynetworks.com [technologynetworks.com]
- 17. longdom.org [longdom.org]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - BR [thermofisher.com]
- 19. An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nuvisan.com [nuvisan.com]
Comparative Guide: Catalytic Efficiency in β-Hydroxy Amide Synthesis
The synthesis of β-hydroxy amides is a critical transformation in medicinal chemistry, as this structural motif is ubiquitous in complex natural products, pharmaceutical active ingredients, and functional materials. However, the direct dehydrative amidation of β-hydroxy carboxylic acids is notoriously difficult. Traditional methods often require stoichiometric coupling reagents that generate massive amounts of chemical waste. Furthermore, the unprotected β-hydroxyl group is prone to competitive side reactions, including elimination (yielding α,β-unsaturated amides) and competitive esterification (leading to oligomerization)[1].
This guide provides an in-depth technical comparison of state-of-the-art catalytic systems for β-hydroxy amide synthesis, focusing on Diboronic Acid Anhydrides , ortho-Iodoarylboronic Acids (MIBA) , and traditional Stoichiometric Coupling (HATU) .
Mechanistic Paradigms & Causality
To understand the experimental choices in amidation, we must examine the causality behind catalyst design. In direct amidation, the only byproduct is water. The central challenge is driving the equilibrium forward while preventing the hydrolysis of the active acyl intermediate[1][2].
The "Hydroxy-Directed" Paradigm (Diboronic Acid Anhydrides)
Developed by Shimada and colleagues, biphenyl-based diboronic acid anhydrides (featuring a B–O–B linkage) represent a breakthrough in chemoselectivity[2][3]. Instead of the β-hydroxyl group acting as a liability, this catalyst utilizes the hydroxyl group to direct the reaction. The B–O–B motif cooperatively coordinates both the carboxylate and the β-hydroxyl group, forming a rigid, stabilized intermediate. This prevents β-elimination and specifically activates the carbonyl carbon for nucleophilic attack by the amine[2].
The Halogen Acceleration Effect (MIBA)
5-Methoxy-2-iodophenylboronic acid (MIBA), optimized by Hall and co-workers, relies on a different mechanistic pillar[4]. It is highly active at ambient temperatures. The ortho-iodo substituent acts as a hydrogen-bond acceptor in the transition state, stabilizing the orthoaminal intermediate[4]. However, because it lacks the dual-coordination B–O–B motif, it requires strict water sequestration (using molecular sieves) to prevent the hydrolysis of the acylborate intermediate[4].
Catalytic cycle of hydroxy-directed amidation via diboronic acid anhydride.
Quantitative Performance Comparison
The following table summarizes the catalytic efficiency, reaction conditions, and environmental impact (E-factor proxy) of the three primary methodologies for synthesizing β-hydroxy amides.
| Parameter | Diboronic Acid Anhydride (Shimada) | MIBA Catalyst (Hall) | HATU / DIPEA (Traditional) |
| Catalyst Loading | 0.01 – 5.0 mol%[3] | 5 – 10 mol%[4] | Stoichiometric (100 mol%) |
| Operating Temperature | 60 °C to 110 °C[3] | Ambient to 50 °C[4] | Ambient |
| Water Removal Strategy | Azeotropic reflux or Solvent | 4Å or 5Å Molecular Sieves[4] | N/A (Irreversible coupling) |
| Chemoselectivity | Excellent (Hydroxy-directed)[3] | Moderate (Prone to side-reactions) | Poor (Requires OH protection) |
| Atom Economy / Waste | High (Water is the only byproduct) | High (Water is the only byproduct) | Low (Generates uronium waste) |
| Typical Yields | 75% – 96%[3] | 60% – 85%[4] | >90% |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-line observational checks are embedded to verify the mechanistic progression of the reaction.
Protocol A: Hydroxy-Directed Amidation via Diboronic Acid Anhydride
Optimal for unprotected β-hydroxy carboxylic acids requiring high chemoselectivity.
-
Substrate Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the β-hydroxy carboxylic acid (1.0 equiv) and the amine (1.0 to 1.2 equiv).
-
Validation Check: Ensure substrates are completely dry; residual moisture will artificially inflate the required catalyst turnover.
-
-
Catalyst Addition: Add the biphenyl-based diboronic acid anhydride catalyst (0.5 mol%)[3].
-
Solvent & Thermal Activation: Suspend the mixture in anhydrous toluene or 1,2-dichloroethane (DCE) to a concentration of 0.15 M. Heat the mixture to reflux (approx. 90–110 °C)[3].
-
Validation Check: The mixture should transition to a homogeneous solution as the hydroxy-directed coordination complex forms.
-
-
Reaction Monitoring: Stir for 12–24 hours. Monitor via TLC or HPLC. The unique B–O–B linkage allows this reaction to proceed without a Dean-Stark apparatus in some cases, relying purely on the thermal stability of the intermediate[1][2].
-
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Ambient-Temperature Amidation via MIBA
Optimal for temperature-sensitive substrates where epimerization is a concern.
-
Dehydration Setup: To an oven-dried vial, add freshly activated 4Å molecular sieves (approx. 200 mg/mmol of substrate).
-
Causality Note: MIBA lacks the dual-coordination stability of the B-O-B catalyst. The sieves are strictly required to trap water and maintain the active free boronic acid catalyst[4].
-
-
Reagent Addition: Add the β-hydroxy carboxylic acid (1.0 equiv), the amine (1.0 equiv), and MIBA (5-methoxy-2-iodophenylboronic acid, 5-10 mol%)[4].
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene. Stir at ambient temperature (20–25 °C).
-
Validation Check: Monitor the reaction at 2 hours. If conversion stalls, the molecular sieves may be saturated or insufficiently activated prior to use.
-
-
Isolation: Filter the reaction mixture through a Celite pad to remove the molecular sieves, concentrate, and purify.
Standardized workflow for catalytic dehydrative amidation.
Conclusion
For the specific synthesis of β-hydroxy amides, Diboronic Acid Anhydrides offer superior catalytic efficiency and chemoselectivity by leveraging the β-hydroxyl group as a directing moiety rather than a competitive nucleophile[3]. While MIBA offers the distinct advantage of ambient-temperature kinetics[4], its reliance on molecular sieves makes scale-up more cumbersome compared to the low-loading (down to 0.01 mol%), highly robust diboronic systems. Traditional coupling reagents like HATU should be relegated to discovery-phase micro-scale synthesis due to their poor atom economy and requirement for protecting group chemistry.
References
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL:[Link]
-
Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids Source: Organic Letters (ACS Publications / PubMed) URL:[Link]
-
Direct Amidations of Carboxylic Acids with Amines Source: Encyclopedia.pub URL:[Link]
Sources
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
diastereoselectivity in the synthesis of tertiary beta-hydroxy amides
Diastereoselective Synthesis of Tertiary β -Hydroxy Amides: A Comparative Guide
As drug development pipelines increasingly target complex, sterically hindered binding pockets, the demand for highly functionalized, stereodefined building blocks has surged. Tertiary β -hydroxy amides—characterized by an N,N-disubstituted amide adjacent to a β -hydroxyl stereocenter—are ubiquitous motifs in macrolide antibiotics, statins, and novel antineoplastic agents.
However, constructing these motifs diastereoselectively is a formidable synthetic challenge. Forming a sterically hindered alcohol stereocenter while maintaining rigorous control over the diastereomeric ratio (dr) requires strategies that bypass traditional thermodynamic pitfalls. In this guide, we will objectively compare three primary methodologies for synthesizing these critical motifs, analyzing the mechanistic causality that governs their performance, and providing validated experimental protocols.
Mechanistic Causality: The Challenge of the Retro-Aldol Pathway
To understand why specialized methods are required for tertiary β -hydroxy amides, we must first examine the failure modes of traditional chemistry.
When attempting a Direct Aldol Addition using ketone enolates and sterically hindered electrophiles, the reaction frequently stalls or yields poor conversions. The causality lies in the thermodynamics of the intermediate alkoxide: the steric clash in the newly formed C-C bond drives a rapid retro-aldol cleavage (the internal return of the β -carbanion onto the carbonyl carbon)[1].
Tertiary amides offer a partial solution. Because the N,N-dialkyl group is highly sterically demanding, tertiary amides preferentially form highly stable (Z)-enolates upon deprotonation. These enolates are less prone to internal return than their ketone counterparts and proceed through a highly ordered Zimmerman-Traxler transition state, typically yielding syn-aldol adducts. However, when the electrophile is a hindered ketone (aiming to form a fully substituted tertiary alcohol), even amide enolates struggle to overcome the thermodynamic barrier of the retro-aldol sink.
Comparative Analysis of Advanced Synthetic Strategies
To overcome the limitations of direct aldol additions, two advanced strategies have emerged as industry standards: the Acylsilane-Homoenolate Multicomponent Coupling and the Catalytic Asymmetric Reduction of pre-formed β -keto amides.
Strategy A: Acylsilane-Homoenolate Multicomponent Coupling
Developed by Scheidt and co-workers, this strategy completely circumvents the retro-aldol pathway by utilizing a 1,2-Brook rearrangement[1].
-
The Causality: The addition of an optically active amide enolate to an acylsilane generates a tetrahedral alkoxide intermediate. Because silicon possesses a massive thermodynamic affinity for oxygen, the silyl group rapidly migrates from carbon to oxygen (1,2-Brook rearrangement). This migration shifts the anionic charge, generating a highly reactive β -silyloxy carbanion (a homoenolate equivalent).
-
The Result: The formation of the strong Si-O bond acts as a thermodynamic trap, completely preventing the retro-aldol internal return. This unique nucleophile formed in situ smoothly adds to alkyl halides, aldehydes, and ketones, delivering β -hydroxy amide products with excellent diastereoselectivity ( ≥ 10:1)[1].
Mechanistic pathway of the acylsilane-homoenolate strategy via 1,2-Brook rearrangement.
Strategy B: Catalytic Asymmetric Reduction
Instead of forming the C-C bond and the stereocenter simultaneously, this strategy pre-forms the carbon skeleton as a β -keto amide, followed by a catalyst-directed reduction.
-
The Causality: By utilizing reagents like hydrosilane-fluoride ions or hydrosilane-acid systems, the reduction of α -substituted β -keto amides can be strictly controlled to yield either threo or erythro configurations depending on the transition state dictated by the additive[2].
-
Modern Implementations: Industrial-scale applications now heavily favor Ruthenium-catalyzed asymmetric hydrogenation (e.g., using Ru-SEGPHOS complexes). If the α -position is labile, Dynamic Kinetic Resolution (DKR) allows the continuous epimerization of the starting material, funneling it entirely into a single highly enantio- and diastereomerically enriched product[3].
Quantitative Performance Comparison
The following table synthesizes the operational and performance metrics of the three primary methodologies to guide your route-scouting decisions.
| Parameter | Direct Aldol Addition | Acylsilane-Homoenolate Coupling | Catalytic Asymmetric Reduction |
| Primary Bond Formed | C-C | C-C (Multicomponent) | C-H |
| Stereocontrol Mechanism | Zimmerman-Traxler TS | Chiral auxiliary / Substrate control | Catalyst-directed / DKR |
| Typical Diastereoselectivity | 3:1 to 10:1 | ≥ 10:1 | Up to 99:1 |
| Retro-Aldol Susceptibility | High (Limits scope for hindered ketones) | Eliminated (Thermodynamic Si-O trap) | None (C-C bond pre-formed) |
| Scalability & Atom Economy | Moderate (Requires stoichiometric base) | Moderate (Generates silanol waste) | Excellent (High TON, low waste) |
| Best Use Case | Simple syn-aldol adducts | Complex, highly substituted tertiary alcohols | Large-scale API synthesis |
Validated Experimental Protocol: Acylsilane-Homoenolate Coupling
To ensure a self-validating workflow, the following protocol details the multicomponent synthesis of a tertiary β -hydroxy amide via the Scheidt method[1].
Objective: Synthesize a highly substituted β -hydroxy N,N-dialkyl amide with ≥ 10:1 dr.
Step 1: Enolate Generation
-
Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to the amide) and diisopropylamine (1.1 equiv).
-
Cool the solution to -78 °C and add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
-
Introduce the N,N-dialkyl acetamide (1.0 equiv) dropwise. Stir at -78 °C for 1 hour to ensure complete formation of the (Z)-enolate.
Step 2: Acylsilane Addition & Rearrangement 4. Add the acylsilane (1.2 equiv) dropwise to the enolate solution at -78 °C. 5. Self-Validation Checkpoint: Extract a 0.1 mL aliquot, quench with saturated NH4Cl , and analyze via TLC. The rapid disappearance of the acylsilane spot indicates successful tetrahedral alkoxide formation and subsequent 1,2-Brook rearrangement.
Step 3: Electrophilic Trapping 6. Once the rearrangement is complete (typically 30-45 minutes), add the target electrophile (e.g., a hindered ketone, 1.5 equiv). 7. Allow the reaction to slowly warm to -40 °C over 2 hours to facilitate the trapping of the β -silyloxy carbanion.
Step 4: Quench and Analysis 8. Quench the reaction with saturated aqueous NH4Cl and extract with EtOAc (3x). 9. Dry the combined organic layers over MgSO4 and concentrate in vacuo. 10. Self-Validation Checkpoint: Analyze the crude mixture via 1H NMR. The presence of a sharp singlet near 0.1 ppm confirms the silyl ether product. Integrate the α -proton signals to determine the crude diastereomeric ratio (dr), which should be ≥ 10:1. Purify via silica gel chromatography.
Step-by-step experimental workflow for the multicomponent acylsilane coupling.
Conclusion
The selection of a synthetic strategy for tertiary β -hydroxy amides hinges on the specific structural requirements of the target molecule. While direct aldol additions are suitable for unhindered systems, the thermodynamic sink of the retro-aldol reaction severely limits their utility in complex API synthesis. The acylsilane-homoenolate coupling provides a brilliant mechanistic workaround by trapping the intermediate as a stable silyl ether, making it ideal for discovery chemistry and late-stage functionalization. Conversely, for process-scale manufacturing, the catalytic asymmetric reduction of β -keto amides remains the gold standard due to its superior atom economy and exceptional stereocontrol.
References
-
Lettan, R. B., Reynolds, T. E., Galliford, C. V., & Scheidt, K. A. (2006). Synthesis of tertiary beta-hydroxy amides by enolate additions to acylsilanes. Journal of the American Chemical Society, 128(49), 15566-15567. 1
-
Kira, M., Sato, K., & Sakurai, H. (1985). Highly stereoselective reduction of alpha-substituted beta-keto amides by means of hydrosilane-fluoride ion and hydrosilane-acid reagent. A practical approach to aldols of both threo and erythro configurations. Journal of the American Chemical Society, 107(24), 7154-7156. 2
-
ResearchGate Database (Update). Enantioselective synthesis of the apremilast aminosulfone using catalytic asymmetric hydrogenation. (General overview of Ru-catalyzed asymmetric reductive amination of beta-keto amides).3
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
